Hedgehog IN-8
Description
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Properties
IUPAC Name |
10-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-2-22-18(24)16-13-4-3-5-15(13)26-17(16)21-19(22)25-10-14(23)11-6-8-12(20)9-7-11/h6-9H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFUQXJBIOJXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)SC4=C2CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hedgehog IN-8: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "Hedgehog IN-8" is not available in the public domain as of the last update. This document proceeds under the assumption that "this compound" is a representative small molecule inhibitor targeting the Smoothened (SMO) receptor, a common mechanism for antagonists of the Hedgehog signaling pathway. The data and protocols provided are based on well-characterized SMO inhibitors and are intended to serve as a comprehensive guide to the mechanism of action for such a compound.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a highly conserved signal transduction cascade crucial for embryonic development, tissue homeostasis, and regeneration in adults.[1][2] Dysregulation and aberrant activation of this pathway are implicated in the development and progression of various cancers, including basal cell carcinoma (BCC), medulloblastoma, and cancers of the lung, pancreas, and breast.[1][3] This makes the Hh pathway a significant target for therapeutic intervention.
The canonical Hh pathway is mediated by a series of protein interactions at the primary cilium, a microtubule-based organelle present on the surface of most vertebrate cells.[4] The core components of this pathway include the Hedgehog ligands (Sonic, Indian, and Desert Hedgehog), the transmembrane receptor Patched1 (PTCH1), the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO), the Suppressor of Fused (SUFU), and the Glioma-associated oncogene (GLI) family of zinc-finger transcription factors.[5][6]
Pathway "OFF" State (Absence of Hh Ligand)
In the absence of a Hedgehog ligand, the PTCH1 receptor is localized to the primary cilium where it actively inhibits SMO, preventing its entry into the cilium.[7] This inhibition is thought to be catalytic, with PTCH1 acting as a transporter for a small molecule inhibitor of SMO, possibly a sterol.[8][9] In this state, the GLI transcription factors (GLI2 and GLI3) are sequestered in the cytoplasm by SUFU and are phosphorylated by kinases such as PKA, GSK3β, and CK1.[10] This phosphorylation marks them for proteolytic processing into their repressor forms (GLI-R), which then translocate to the nucleus to inhibit the transcription of Hh target genes.[8]
Pathway "ON" State (Presence of Hh Ligand)
Binding of an Hh ligand to PTCH1 alleviates the inhibition of SMO.[9][11] This allows SMO to translocate into the primary cilium and become activated.[7] Activated SMO initiates an intracellular signaling cascade that leads to the dissociation of GLI proteins from SUFU. The full-length, unprocessed GLI proteins then translocate to the nucleus, where they act as transcriptional activators (GLI-A), inducing the expression of Hh target genes.[8] These target genes include those involved in cell proliferation, survival, and differentiation, such as GLI1 itself, PTCH1, and cell cycle regulators.
Figure 1: Overview of the canonical Hedgehog signaling pathway in the "OFF" and "ON" states.
This compound: Mechanism of Action
This compound is hypothesized to function as a direct antagonist of the SMO receptor. This mechanism is shared by several clinically approved and investigational drugs. By binding to SMO, this compound locks the receptor in an inactive conformation, effectively mimicking the inhibitory effect of PTCH1. This action is independent of the presence of the Hh ligand and can block pathway activation caused by both ligand-dependent mechanisms and inactivating mutations in PTCH1.[12]
The binding of this compound to the seven-transmembrane domain of SMO prevents the conformational changes necessary for its activation and translocation to the primary cilium.[3] Consequently, the downstream signaling cascade is halted. SUFU remains bound to GLI proteins, facilitating their phosphorylation and proteolytic cleavage into repressor forms. These GLI-R fragments then enter the nucleus and suppress the transcription of Hh target genes, leading to the inhibition of tumor cell proliferation and survival.
Figure 2: this compound binds to and inhibits SMO, blocking pathway activation.
Quantitative Data for Representative SMO Inhibitors
To provide a quantitative context for the potency of a SMO inhibitor like this compound, the following table summarizes key activity data for well-characterized SMO antagonists. These values are typically determined through the experimental protocols outlined in the subsequent section.
| Compound | Assay Type | Target/Cell Line | IC50 / Ki / EC50 | Reference |
| Vismodegib (GDC-0449) | Radioligand Binding | Recombinant human SMO | Ki = 3 nM | [12] |
| GLI1 mRNA Inhibition | Medulloblastoma Allograft | ED50 ≈ 25 mg/kg | [12] | |
| Cell Proliferation | Ptch1+/- Mouse Cerebellar Granule Precursors | IC50 ≈ 100 nM | [12] | |
| Sonidegib (LDE225) | GLI-Luciferase Reporter | NIH3T3 cells | IC50 = 1.3 nM | [12] |
| BODIPY-cyclopamine Binding | Ptch-/- Mouse Embryonic Fibroblasts | IC50 = 2.5 nM | [12] | |
| In vivo Tumor Growth | Medulloblastoma Allograft Model | TGI > 80% at 20 mg/kg | [12] | |
| Cyclopamine | GLI-Luciferase Reporter | Shh-N cells | IC50 ≈ 200 nM | [13] |
| In vitro Growth | Murine Pancreatic Cancer Cells | >50% inhibition at 6 µM | [13] |
Table 1: Summary of in vitro and in vivo activity for selected SMO inhibitors. IC50 (half-maximal inhibitory concentration), Ki (inhibitor constant), EC50 (half-maximal effective concentration), ED50 (half-maximal effective dose), TGI (tumor growth inhibition).
Key Experimental Protocols
The characterization of a novel SMO inhibitor like this compound involves a series of standardized in vitro and in vivo assays to determine its binding affinity, pathway inhibitory activity, and anti-cancer efficacy.
SMO Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the SMO receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing human SMO protein (e.g., HEK293-SMO).
-
Competitive Binding: A constant concentration of a radiolabeled SMO ligand (e.g., [³H]-Cyclopamine or a similar high-affinity radioligand) is incubated with the SMO-expressing membranes.
-
Inhibitor Titration: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete for binding with the radioligand.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters (representing bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the inhibitor. The IC50 value is determined using non-linear regression analysis and then converted to a Ki value using the Cheng-Prusoff equation.
Figure 3: Experimental workflow for a competitive SMO radioligand binding assay.
GLI-Luciferase Reporter Assay
Objective: To measure the functional inhibition of the Hh signaling pathway in a cellular context.
Methodology:
-
Cell Line: A stable cell line (e.g., NIH/3T3 or Shh-LIGHT2) is used, which contains a GLI-responsive promoter driving the expression of a reporter gene, typically firefly luciferase.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to attach.
-
Pathway Activation: The Hh pathway is activated, usually by adding a SMO agonist like SAG (Smoothened Agonist) or by using cells cultured in the presence of a Hh ligand.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound and incubated for a period sufficient to allow for gene transcription and protein expression (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to GLI transcriptional activity, is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to a vehicle control. The IC50 value, representing the concentration of this compound that inhibits 50% of the SAG-induced signal, is calculated.
Figure 4: Experimental workflow for a GLI-luciferase reporter assay.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Model System: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human or murine cancer cells with an activated Hh pathway (e.g., medulloblastoma or BCC cell lines) are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. The treatment group receives this compound, typically administered orally on a daily schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors may be harvested for pharmacodynamic analysis (e.g., measuring levels of GLI1 mRNA).
-
Data Analysis: The mean tumor growth in the treated group is compared to the control group to determine the percentage of tumor growth inhibition (TGI).
Mechanisms of Resistance
A critical consideration in the development of targeted therapies is the potential for acquired resistance. For SMO inhibitors, several resistance mechanisms have been identified:
-
SMO Mutations: Point mutations within the drug-binding pocket of SMO can reduce the affinity of the inhibitor, rendering it less effective.[1]
-
Downstream Genetic Alterations: Amplification of genes downstream of SMO, such as GLI2, or inactivating mutations in SUFU, can reactivate the pathway even in the presence of effective SMO blockade.[4]
-
Non-canonical Pathway Activation: Other signaling pathways, such as PI3K/AKT or RAS/MAPK, can crosstalk with the Hh pathway to activate GLI transcription factors independently of SMO.[14][15]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cancer cells, reducing its intracellular concentration.[16]
Understanding these potential resistance mechanisms is vital for the development of next-generation inhibitors and combination therapy strategies.
References
- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and molecular mechanisms of Hedgehog signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Cellular Responses to Hedgehog Signalling in Vertebrates—What is the Role of Competence? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Multiple ligand binding sites regulate the Hedgehog signal transducer Smoothened in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hedgehog inhibition prolongs survival in a genetically engineered mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting hedgehog-driven mechanisms of drug-resistant cancers [frontiersin.org]
- 15. The Role of the Hedgehog Pathway in Chemoresistance of Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting hedgehog-driven mechanisms of drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Hedgehog Pathway Inhibitor: A Technical Guide to Vismodegib (GDC-0449)
Note on Nomenclature: The query for "Hedgehog IN-8" did not yield a specific, well-documented compound. However, research into Hedgehog pathway inhibitors revealed a potent antagonist designated "Hedgehog Antagonist VIII"[1]. It is plausible that "this compound" is a less common identifier for this or a related molecule. This guide will focus on the extensively researched and FDA-approved Hedgehog pathway inhibitor, Vismodegib (also known as GDC-0449 and HhAntag), for which a wealth of technical data is available.
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and tissue homeostasis.[2][3] Its aberrant activation in adult tissues has been implicated in the pathogenesis of various cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[2][4] This has made the Hh pathway an attractive target for anticancer drug discovery.[2] Vismodegib (GDC-0449) is a first-in-class, orally bioavailable small molecule inhibitor of the Hedgehog pathway.[5] It was discovered through high-throughput screening and subsequent medicinal chemistry optimization.[6][7] Vismodegib received FDA approval in 2012 for the treatment of metastatic or locally advanced BCC.[2][6][8] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to Vismodegib.
Mechanism of Action
The Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH).[9][10][11] In the absence of the ligand, PTCH inhibits the activity of Smoothened (SMO), a G-protein coupled receptor-like protein.[2][9][10] Upon ligand binding, the inhibition of SMO is relieved, leading to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[9][10] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes that promote cell proliferation and survival.[9][10]
Vismodegib exerts its inhibitory effect by directly binding to and antagonizing the SMO protein.[2][6][9][10][12] This action blocks the downstream activation of GLI transcription factors, thereby suppressing the expression of target genes essential for tumor growth.[9][10]
Caption: Mechanism of Hedgehog pathway inhibition by Vismodegib.
Quantitative Data
The following tables summarize the key quantitative data for Vismodegib, including its in vitro potency and pharmacokinetic properties.
Table 1: In Vitro Potency of Vismodegib
| Target/Assay | Cell Line/System | IC50 | Reference |
| Hedgehog Pathway | - | 3 nM | [13] |
| GLI1 Luciferase Reporter | HEPM | 5 nM | [14] |
| P-glycoprotein (P-gp) | Cell-free assay | 3.0 µM | [13] |
| ABCG2 | Cell-free assay | 1.4 µM | [15] |
| Cell Growth Inhibition | Various Cancer Cell Lines | ~2 µM to >30 µM | [16] |
Table 2: Pharmacokinetic Properties of Vismodegib
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 31.8% | Humans | [9] |
| Volume of Distribution | 16.4 L to 26.6 L | Humans | [2][9] |
| Plasma Protein Binding | >99% | Humans | [2][9] |
| Elimination Half-life (t½) | 4 days (continuous daily dosing) | Humans | [9] |
Synthesis of Vismodegib
Vismodegib, with the chemical name 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide, can be synthesized through various routes.[5] A common approach involves the coupling of key intermediates. One reported synthesis starts with 2-chloro-5-nitroaniline and proceeds through four steps to yield the final product.[5] Other synthetic strategies include Negishi and Suzuki coupling reactions to form the biaryl core structure.[8]
Caption: A generalized synthetic scheme for Vismodegib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in the characterization of Vismodegib.
Cell Viability and Proliferation Assay (CCK-8)
This assay is used to determine the effect of Vismodegib on the proliferation of cancer cell lines.[17]
-
Cell Seeding: Plate colon cancer cells (e.g., Caco-2, Ht-29) in 96-well plates at a suitable density and culture overnight to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Vismodegib (e.g., 5-50 µM) or DMSO as a vehicle control. Incubate for 24 to 48 hours.
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the cell proliferation rate relative to the control group.
GLI-Luciferase Reporter Assay
This assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.[14][18]
-
Cell Transfection: Transfect a suitable cell line (e.g., HEPM) with a GLI-luciferase reporter construct.
-
Treatment: Treat the transfected cells with a Hedgehog pathway agonist (e.g., a specific octylated Shh peptide) in the presence or absence of varying concentrations of Vismodegib.
-
Lysis and Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the IC50 value of Vismodegib for the inhibition of GLI-mediated transcription.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anticancer agents.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., colorectal cell lines HT55 or HT-29) into immunocompromised mice.[14]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer Vismodegib orally at specified doses (e.g., 75 or 100 mg/kg, twice daily) or a vehicle control.[14]
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: Continue treatment for a predetermined period (e.g., 25 days) or until tumors in the control group reach a specified size.[14]
-
Data Analysis: Calculate the tumor growth inhibition for the treatment groups compared to the control group.
Caption: A typical in vitro experimental workflow.
Conclusion
Vismodegib (GDC-0449) represents a significant advancement in the targeted therapy of cancers driven by aberrant Hedgehog pathway signaling. Its discovery and development were guided by a deep understanding of the molecular underpinnings of this pathway. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals working on Hedgehog pathway inhibitors and related areas of oncology. Further research into mechanisms of resistance and the application of Hedgehog inhibitors in other cancer types continues to be an active area of investigation.
References
- 1. Hedgehog Antagonist VIII - CAS 330796-24-2 - Calbiochem | 373402 [merckmillipore.com]
- 2. Hedgehog signaling pathway: A novel target for cancer therapy: Vismodegib, a promising therapeutic option in treatment of basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Hedgehog Pathway | Oncohema Key [oncohemakey.com]
- 4. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Vismodegib | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. dermnetnz.org [dermnetnz.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
- 17. Smoothened antagonist GDC-0449 (Vismodegib) inhibits proliferation and triggers apoptosis in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mheresearchfoundation.org [mheresearchfoundation.org]
An In-Depth Technical Guide on the Role of Hedgehog Pathway Inhibitors in Developmental Biology
A Note on the Subject Compound "Hedgehog IN-8"
Initial research into the specific compound "this compound" (CAS 314041-83-3) reveals that while it is listed by several chemical suppliers as an inhibitor of both the Hedgehog signaling pathway and phosphodiesterase activity, there is a notable absence of in-depth, peer-reviewed scientific literature.[1][2] This lack of publicly available research data makes it unfeasible to provide a comprehensive technical guide on this specific molecule that meets the core requirements of quantitative data, detailed experimental protocols, and specific signaling pathway diagrams.
Therefore, this guide will focus on a well-characterized and clinically significant Hedgehog pathway inhibitor, Vismodegib (GDC-0449) , to provide researchers, scientists, and drug development professionals with a thorough understanding of how such inhibitors function in the context of developmental biology. The principles, experimental methodologies, and signaling pathways discussed for Vismodegib are broadly applicable to the study of other Smoothened inhibitors.
Introduction to the Hedgehog Signaling Pathway in Development
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development in a wide range of organisms, from fruit flies to humans.[3][4] It governs fundamental processes such as cell fate determination, proliferation, and the patterning of various tissues and organs, including the nervous system, limbs, and skeleton.[4][5] The pathway is activated by the binding of a Hedgehog ligand (Sonic, Indian, or Desert Hedgehog in vertebrates) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 actively inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[6] These transcription factors then move to the nucleus to regulate the expression of target genes that control cell growth and differentiation.
Given its critical role in development, aberrant activation of the Hedgehog pathway is implicated in various developmental disorders and cancers, such as basal cell carcinoma and medulloblastoma.[4] This has made the pathway a significant target for therapeutic intervention.
Vismodegib (GDC-0449): A Potent Inhibitor of the Hedgehog Pathway
Vismodegib is a first-in-class, orally bioavailable small molecule inhibitor of the Hedgehog signaling pathway.[4] It functions by directly binding to and inhibiting the Smoothened (SMO) protein, thereby blocking the downstream activation of the GLI transcription factors.[6] This targeted mechanism of action has made Vismodegib a valuable tool for studying the role of Hedgehog signaling in both normal development and disease, as well as a therapeutic agent for cancers driven by aberrant Hedgehog pathway activation.
Quantitative Data for Hedgehog Pathway Inhibitors
The following table summarizes key quantitative data for Vismodegib and other representative Hedgehog pathway inhibitors, providing a basis for comparison of their potency.
| Inhibitor | Target | IC50 (Hedgehog Pathway) | Cell/Assay System | Reference |
| Vismodegib (GDC-0449) | SMO | 3 nM | Cell-based assay | Selleck Chemicals |
| Sonidegib (LDE225) | SMO | 1.3 nM (mouse), 2.5 nM (human) | Cell-free assay | Selleck Chemicals |
| Cyclopamine | SMO | 46 nM | TM3Hh12 cells | Selleck Chemicals |
| GANT61 | GLI1/GLI2 | 5 µM | GLI1-expressing HEK293T cells | Selleck Chemicals |
Mechanism of Action of Smoothened Inhibitors
The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for Smoothened inhibitors like Vismodegib.
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of Vismodegib on Smoothened (SMO).
Key Experiments in Developmental Biology Using Hedgehog Pathway Inhibitors
The study of Hedgehog pathway inhibitors in developmental biology often involves a range of in vitro and in vivo experimental models. Below are detailed protocols for key experiments.
In Vitro Neural Differentiation of Embryonic Stem Cells
This assay is used to assess the role of Hedgehog signaling in the specification of different neuronal subtypes in the developing nervous system.
Protocol:
-
Cell Culture: Mouse embryonic stem cells (mESCs) are cultured on gelatin-coated plates in standard mESC medium.
-
Embryoid Body (EB) Formation: To initiate differentiation, mESCs are dissociated and cultured in suspension in low-adhesion plates to form embryoid bodies (EBs).
-
Neural Induction: EBs are then treated with retinoic acid to induce neural differentiation.
-
Hedgehog Pathway Modulation: At a specific time point during neural induction, the culture medium is supplemented with varying concentrations of a Hedgehog pathway agonist (e.g., SAG) or an inhibitor (e.g., Vismodegib).
-
Analysis: After a defined period of differentiation, the cells are harvested and analyzed for the expression of neuronal markers specific to different neuronal subtypes (e.g., motor neurons, interneurons) using techniques such as immunofluorescence staining or quantitative real-time PCR (qRT-PCR).
Chick Embryo In Ovo Electroporation
This in vivo technique allows for the targeted misexpression of genes or the application of inhibitors in the developing chick neural tube to study their effects on cell fate and patterning.
Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 38°C to the desired developmental stage (e.g., Hamburger-Hamilton stage 10-12).
-
Windowing: A small window is made in the eggshell to access the embryo.
-
Microinjection: A solution containing the Hedgehog pathway inhibitor (e.g., Vismodegib) and a fluorescent tracer (e.g., Fast Green) is microinjected into the lumen of the neural tube.
-
Electroporation: Electrodes are placed on either side of the embryo, and a series of electric pulses are delivered to electroporate the inhibitor into one side of the neural tube. The unelectroporated side serves as an internal control.
-
Re-incubation: The window is sealed, and the egg is returned to the incubator for a specified period.
-
Analysis: The embryo is harvested, and the neural tube is sectioned and analyzed by immunohistochemistry for changes in the expression of cell type-specific markers.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo experiments to study Hedgehog pathway inhibition.
Conclusion and Future Directions
Hedgehog pathway inhibitors, exemplified by Vismodegib, are indispensable tools for dissecting the intricate roles of Hedgehog signaling in developmental biology. They allow for the precise temporal and spatial inhibition of the pathway, enabling researchers to uncover its function in a wide array of developmental processes. The continued development of novel and more specific inhibitors, potentially including compounds like "this compound" once they are more thoroughly characterized, will further enhance our ability to understand and manipulate this critical signaling pathway. Future research will likely focus on the off-target effects of these inhibitors, the development of resistance mechanisms, and the exploration of their therapeutic potential in a broader range of developmental disorders and cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. wjgnet.com [wjgnet.com]
- 3. Hedgehog Processing and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The emerging roles of Hedgehog signaling in tumor immune microenvironment [frontiersin.org]
- 6. Hedgehog signaling mechanism and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: A Representative Smoothened Antagonist in the Sonic Hedgehog Pathway
Disclaimer: Initial searches for a specific molecule designated "Hedgehog IN-8" did not yield publicly available information. Therefore, this guide focuses on Vismodegib (GDC-0449) , a well-characterized and FDA-approved Smoothened (Smo) antagonist, as a representative example to illustrate the core principles and experimental evaluation of this class of inhibitors.
Introduction to the Sonic Hedgehog Pathway and Smoothened
The Sonic Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, tissue patterning, and adult tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma.[1][2]
The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[1][3] In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO), a G protein-coupled receptor (GPCR)-like protein.[1][3] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to become active.[1][3] Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[1][3] Nuclear GLI proteins regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[1][3]
Vismodegib (GDC-0449): A Potent Smoothened Antagonist
Vismodegib is a first-in-class, orally bioavailable small molecule inhibitor of the Hedgehog signaling pathway.[3][4] It was identified through high-throughput screening and subsequent medicinal chemistry optimization.[3][4] Vismodegib exerts its therapeutic effect by directly binding to and inhibiting the Smoothened protein, thereby blocking the downstream signaling cascade.[1][4]
Mechanism of Action
Vismodegib functions as a direct antagonist of the Smoothened receptor.[1][4] By binding to SMO, it prevents the conformational changes necessary for its activation, even in the presence of an upstream activating signal (e.g., due to a loss-of-function mutation in PTCH).[1] This blockade of SMO activity prevents the subsequent activation of GLI transcription factors, leading to the downregulation of Hh target gene expression and consequent inhibition of tumor cell proliferation and survival.[1][5]
Quantitative Data for Vismodegib
The following tables summarize key quantitative data for Vismodegib from various in vitro and in vivo studies.
Table 1: In Vitro Activity of Vismodegib
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Hedgehog Pathway Inhibition IC50 | 3 nM | Cell-free assay | [6][7] |
| P-glycoprotein (P-gp) Inhibition IC50 | 3.0 µM | Cell-free assay | [6][8] |
| ABCG2 Inhibition IC50 | 1.4 µM | Cell-free assay | [6][8] |
| C3H10T1/2 Osteoblast Differentiation EC50 | 4.7 nM | Shh-induced differentiation | [8] |
| BxPC-3 Cell Proliferation IC50 | 47.95 µM | 72 hr incubation | [8] |
| AN3-CA Cell Proliferation IC50 | 93 µM | 72 hr incubation | [8] |
| A549 Cell Proliferation IC50 | > 100 µM | 72 hr incubation | [8] |
| SNU-1079 Cholangiocarcinoma Cell Proliferation | Inhibition at 5 µM | MTT assay | [9] |
| SNU-245 Cholangiocarcinoma Cell Proliferation | Inhibition at 5 µM | MTT assay | [9] |
Table 2: In Vivo Efficacy of Vismodegib in Xenograft Models
| Animal Model | Dosing Regimen | Outcome | Reference |
| Ptch+/- Allograft Medulloblastoma | ≥25 mg/kg, once daily | Tumor regression | [10] |
| D5123 Colorectal Cancer Xenograft | up to 92 mg/kg, twice daily | 52% maximal tumor growth inhibition | [10] |
| 1040830 Colorectal Cancer Xenograft | up to 92 mg/kg, twice daily | 69% maximal tumor growth inhibition | [10] |
| Murine Model of Intrahepatic Cholangiocarcinoma | 50 mg/kg, daily, intraperitoneally | Significant suppression of tumor development | [9] |
Experimental Protocols
Radioligand Binding Assay for Smoothened
This assay is used to determine the binding affinity of a compound to the Smoothened receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from cells overexpressing human SMO.
-
Radioligand: [³H]-Cyclopamine.
-
Test compound (e.g., Vismodegib).
-
Unlabeled SMO antagonist (for non-specific binding, e.g., cold cyclopamine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).[11]
-
Scintillation cocktail.
-
96-well plates and a filtration apparatus.
-
Scintillation counter.
Protocol:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add cell membranes (e.g., 50-120 µg protein for tissue-derived membranes), a fixed concentration of [³H]-Cyclopamine, and the test compound at various concentrations.[11]
-
For determining non-specific binding, add a high concentration of an unlabeled SMO antagonist to separate wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[11]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[11]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
GLI1-Luciferase Reporter Assay
This cell-based assay measures the inhibition of Hedgehog pathway signaling by quantifying the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.
Materials:
-
A cell line stably transfected with a GLI-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells).
-
Cell culture medium and supplements.
-
Sonic Hedgehog conditioned medium or a Smoothened agonist (e.g., SAG).
-
Test compound (e.g., Vismodegib).
-
Luciferase assay reagent.
-
Luminometer.
-
96-well cell culture plates.
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the test compound for a specified pre-incubation time.
-
Stimulate the cells with a fixed concentration of Shh conditioned medium or SAG to activate the Hedgehog pathway.
-
Incubate the cells for a period sufficient to induce luciferase expression (e.g., 24-48 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luciferase activity against the concentration of the test compound to determine the IC50 value for pathway inhibition.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compound (e.g., Vismodegib).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a desired period (e.g., 72 hours).[8]
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Add the solubilization solution to dissolve the formazan crystals.[12]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cells for implantation or patient-derived tumor fragments.
-
Test compound (e.g., Vismodegib) formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Appropriate animal housing and care facilities.
Protocol:
-
Implant cancer cells subcutaneously or orthotopically into the mice.[13]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a defined dosing schedule (e.g., daily oral gavage).[10]
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition and assess the statistical significance of the treatment effect.
Visualizations
Sonic Hedgehog Signaling Pathway
References
- 1. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 3. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Vismodegib | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Impact of GANT61 on Gli Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development and tissue homeostasis. Aberrant activation of this pathway, particularly of its downstream effectors, the Glioma-Associated Oncogene (Gli) family of transcription factors, is implicated in the initiation and progression of numerous cancers. The Gli family, consisting of Gli1, Gli2, and Gli3, are the ultimate effectors of the Hh pathway, regulating the transcription of target genes involved in cell proliferation, survival, and differentiation. Consequently, direct inhibition of Gli proteins presents a promising therapeutic strategy for cancers driven by Hh pathway dysregulation. GANT61 is a small molecule inhibitor that directly targets Gli transcription factors, bypassing upstream components of the Hh pathway like Smoothened (SMO). This technical guide provides a comprehensive overview of the mechanism of action of GANT61, its impact on Gli transcription factors, and detailed experimental protocols for its characterization.
Mechanism of Action of GANT61
GANT61 is a hexahydropyrimidine derivative that functions as an antagonist of both Gli1 and Gli2.[1][2] Its mechanism of action is distinct from most clinically approved Hedgehog pathway inhibitors that target the upstream protein Smoothened. GANT61 acts downstream of Suppressor of Fused (Sufu), a negative regulator of Gli proteins.[3]
Computational docking and surface plasmon resonance studies have shown that GANT61 directly binds to the Gli1 protein.[4][5][6] The binding site is located between the second and third zinc fingers of the Gli1 protein, at amino acid residues E119 and E167.[4][5][6] This binding is independent of the DNA-binding region of Gli1.[4][5][6] By binding to this site, GANT61 is thought to induce a conformational change in the Gli protein that prevents it from binding to its consensus DNA sequence (GACCACCCA) in the promoter regions of its target genes.[4][5][6][7] This inhibition of Gli-DNA binding subsequently blocks the transcription of Hh target genes.[1][8]
Signaling Pathway Diagram
Caption: Canonical Hedgehog signaling and the inhibitory action of GANT61 on Gli transcription factors.
Quantitative Data on GANT61's Impact
The efficacy of GANT61 has been quantified across a variety of cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50) for cell viability and its effect on the expression of Gli target genes.
Table 1: IC50 Values of GANT61 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |
| Jurkat | T-cell Lymphoma | 13.76 ± 0.81 | 48 | [1] |
| Karpass299 | T-cell Lymphoma | 6.81 ± 0.91 | 48 | [1] |
| Myla3676 | T-cell Lymphoma | 10.23 ± 0.94 | 48 | [1] |
| HSC3 | Oral Squamous Cell Carcinoma | 36 | 72 | [9][10] |
| SCC4 | Oral Squamous Cell Carcinoma | 110.6 | 72 | [9] |
| Shh-LIGHT2 (NIH 3T3) | Gli-reporter cell line | ~5 | 48 | [3] |
| JU77 | Malignant Mesothelioma | 4.02 | 72 | [11] |
| NO36 | Malignant Mesothelioma | 31.8 | 72 | [11] |
Table 2: Effect of GANT61 on Gli Target Gene and Protein Expression
| Cell Line | Treatment | Target | Effect | Reference |
| HT29 | 20 µM GANT61 (4h) | GLI1, Pol II, DSIF, NELF, p-TEFb binding to FOXM1 promoter | Inhibition of binding | [12] |
| Jurkat | 10 µM and 15 µM GANT61 (24h) | GLI1 protein | Marked inhibition | [1] |
| Karpass299 | 5 µM and 10 µM GANT61 (24h) | GLI1 protein | Marked inhibition | [1] |
| Medulloblastoma cells | 10, 20, 40 µM GANT61 (24h) | GLI1, GLI2 mRNA and protein | Significant inhibition | [9] |
| HSC3 | 36 µM GANT61 (12h) | GLI1 mRNA | Significant reduction | [8] |
| HSC3 | 18 and 36 µM GANT61 (24h) | Gli1, PTCH1, SHH protein | Reduced levels | [9][13] |
| Pancreatic CSCs | 10 µM GANT61 | GLI1, GLI2, PTCH1, PTCH2, SMO expression | Inhibition | [9] |
| Malignant Mesothelioma cells | 20 µM GANT61 (up to 72h) | GLI1, GLI2, PTCH1 mRNA | Reduction | [11] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize the impact of GANT61 on Gli transcription factors.
Cell Viability Assay (CCK-8/XTT/alamarBlue)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1.5 x 10^4 to 3 x 10^3 cells/well, depending on the cell line's growth rate, in 100-250 µL of culture medium.[14][15]
-
Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of GANT61 (e.g., 0, 2.5, 5, 10, 20, 30, 40, 50 µmol/L) or a vehicle control (DMSO).[16][17]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[18]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent or a similar metabolic indicator (e.g., XTT, alamarBlue) to each well.[15][18]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[15]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by non-linear regression analysis.
Gli-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of Gli by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
-
Cell Transfection (for transient assays): Co-transfect cells (e.g., NIH 3T3) with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[12]
-
Cell Seeding (for stable cell lines): Seed a stable Gli-reporter cell line (e.g., Shh-LIGHT2) in a 96-well plate.[3]
-
Pathway Activation: Stimulate the Hedgehog pathway with a Smoothened agonist like SAG (e.g., 26 nM) or by co-transfection with a Gli1 or Gli2 expression vector.[3][19]
-
Inhibitor Treatment: Concurrently treat the cells with various concentrations of GANT61.
-
Incubation: Incubate for 24-48 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the stimulated, untreated control.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as Gli1 and Gli2.
-
Cell Lysis: Treat cells with GANT61 for the desired time and concentration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Gli1, Gli2, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a specific protein (e.g., Gli1) binds to a specific DNA sequence (e.g., a target gene promoter) in vivo.
-
Cross-linking: Treat cells with GANT61 or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.[12]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments (200-1000 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for Gli1 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Use quantitative PCR (qPCR) to amplify specific regions of target gene promoters (e.g., FOXM1, BCL-2) from the immunoprecipitated DNA.[12][20]
-
Data Analysis: Calculate the amount of precipitated DNA as a percentage of the input DNA.
Experimental Workflow Diagram
References
- 1. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. pnas.org [pnas.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GANT61, a GLI Inhibitor, Induces Caspase-Independent Apoptosis of SK-N-LO Cells [jstage.jst.go.jp]
- 8. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells [mdpi.com]
- 9. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondria-derived reactive oxygen species drive GANT61-induced mesothelioma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hedgehog Signal Inhibitor GANT61 Inhibits the Malignant Behavior of Undifferentiated Hepatocellular Carcinoma Cells by Targeting Non-Canonical GLI Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Gli inhibitor GANT61 suppresses cell proliferation, promotes cell apoptosis and induces G1/G0 cycle retardation with a dose- and time-dependent manner through inhibiting Notch pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Gli inhibitor GANT61 suppresses cell proliferation, promotes cell apoptosis and induces G1/G0 cycle retardation with a dose- and time-dependent manner through inhibiting Notch pathway in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Blocking Hedgehog survival signaling at the level of the GLI genes induces DNA damage and extensive cell death in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of Hedgehog Pathway Inhibitors: A Technical Overview
Disclaimer: Initial searches for a compound specifically named "Hedgehog IN-8" did not yield results in the context of Hedgehog (Hh) signaling pathway inhibition. The following guide provides a comprehensive overview of the preliminary efficacy of a representative Hedgehog pathway inhibitor, IPI-926 , a potent, orally administered small molecule that targets the Smoothened (SMO) receptor. This document is intended for researchers, scientists, and drug development professionals, presenting key data, experimental protocols, and signaling pathway visualizations.
Data Presentation: IPI-926 Clinical and Preclinical Data
The following tables summarize quantitative data from preliminary studies on IPI-926, a selective inhibitor of the Smoothened receptor, a key transducer of the Hedgehog pathway.[1]
Table 1: Phase I Dose-Escalation and Patient Demographics for IPI-926 [1]
| Dose Level (mg QD) | Number of Patients | Median Age (Range) | Gender (Female/Male) |
| 20 | 1 | 65 | 0/1 |
| 30 | 1 | 72 | 0/1 |
| 40 | 1 | 58 | 0/1 |
| 60 | 1 | 74 | 0/1 |
| 90 | 1 | 67 | 1/0 |
| 130 | 28 | 63 (39-87) | 10/18 |
| 160 | 21 | 68 (45-83) | 8/13 |
| 200 | 7 | 61 (48-77) | 3/4 |
| 210 | 3 | 59 (55-70) | 0/3 |
| Total | 94 | 66 (39-87) | 32/62 |
QD: once daily
Table 2: Common Adverse Events (AEs) in Phase I Trial of IPI-926 (All Grades) [1][2]
| Adverse Event | Frequency (%) |
| Fatigue | 75% |
| Thrombocytopenia | 63% |
| Anemia | 56% |
| Nausea | 50% |
| Diarrhea | 44% |
| Vomiting | 44% |
| Peripheral Edema | 44% |
| Pyrexia | 44% |
| AST/ALT Increase | 44% |
| Alopecia | Not specified |
| Muscle Spasms | Not specified |
Data from a Phase Ib trial of IPI-926 in combination with gemcitabine.[2]
Table 3: Clinical Response to IPI-926 in Hedgehog Pathway Inhibitor-Naïve Basal Cell Carcinoma (BCC) Patients [1]
| Dose Level | Number of Evaluable Patients | Number of Responses | Response Rate |
| ≥130 mg QD | 28 | 8 | ~29% |
Response was assessed by clinical or RECIST (Response Evaluation Criteria in Solid Tumors) assessment.[1]
Table 4: Preclinical Efficacy of IPI-926 in a Pancreatic Tumor Model [1]
| Model System | Endpoint Measured | Result |
| Pancreatic tumor xenograft with elevated Sonic Hedgehog (Shh) expression | Gli1 mRNA levels in stromal tissue | Dose-dependent inhibition |
| Pancreatic tumor xenograft with elevated Shh expression | Tumor growth | Slowed tumor growth |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of efficacy studies.
2.1 Protocol: Phase I, First-in-Human Clinical Trial of a Hedgehog Pathway Inhibitor
This protocol is based on the study of IPI-926 in patients with advanced solid tumors.[1]
-
Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), pharmacokinetics, and preliminary anti-tumor activity of the inhibitor.
-
Patient Population: Adults with solid tumors refractory to standard therapy.
-
Study Design: Open-label, dose-escalation study. An accelerated titration schedule is used initially (1-patient cohorts) until Grade 2 or higher toxicities are observed, followed by a standard 3+3 dose-escalation design.
-
Drug Administration: The inhibitor (e.g., IPI-926) is administered orally, once daily (QD) in 28-day cycles.
-
Dose Escalation: Starting dose is typically one-tenth of the severely toxic dose in 10% of animals (STD10). Doses are escalated in subsequent cohorts based on tolerability in the previous cohort.
-
DLT Evaluation: Toxicities are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). A DLT is typically defined as a specific Grade 3 or 4 toxicity occurring within the first cycle that is considered related to the study drug.
-
Pharmacokinetic (PK) Analysis: Blood samples are collected at multiple time points after the first dose and at steady-state (e.g., day 22 of cycle 1) to determine key PK parameters like Tmax, Cmax, and terminal half-life (t1/2).
-
Pharmacodynamic (PD) Analysis: To confirm on-target activity, Gli1 mRNA levels can be measured in surrogate tissues (e.g., skin biopsies) at baseline and after treatment.
-
Efficacy Assessment: Tumor responses are evaluated every two cycles using RECIST criteria for solid tumors or appropriate clinical assessment for diseases like basal cell carcinoma.
2.2 Protocol: In Vivo Xenograft Model for Efficacy Testing
This protocol describes a general workflow for assessing the anti-tumor activity of a Hedgehog inhibitor in a preclinical setting.[3][4][5][6]
-
Cell Lines: Use cancer cell lines with known Hedgehog pathway activation (e.g., medulloblastoma, pancreatic, or colon cancer cell lines).
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma or athymic nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: 2 x 10^6 cancer cells are resuspended in a suitable medium (e.g., Matrigel) and implanted subcutaneously or orthotopically into the mice.[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control (vehicle) groups.
-
Drug Administration: The Hedgehog inhibitor (e.g., IPI-926) is administered orally via gavage at a predetermined dose and schedule (e.g., daily for 21 days).[3] The control group receives the vehicle solution.
-
Efficacy Endpoints:
-
Tumor Volume: Tumor dimensions are measured with calipers 2-3 times per week, and volume is calculated (e.g., Volume = (length x width²)/2).
-
Survival: In orthotopic models, overall survival is a key endpoint.
-
Body Weight: Monitored as an indicator of toxicity.
-
-
Post-Treatment Analysis: At the end of the study, tumors are excised.
-
Pharmacodynamic Analysis: A portion of the tumor is flash-frozen for RNA or protein analysis to measure the expression of Hedgehog target genes like Gli1 and Ptch1.[3]
-
Immunohistochemistry (IHC): Another portion is fixed in formalin and embedded in paraffin for IHC analysis of proliferation markers (e.g., Ki67) and pathway components.[3]
-
2.3 Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gli1 mRNA Downregulation
This assay is a standard method to confirm that a Hedgehog inhibitor is hitting its target in the signaling pathway.[6][7][8]
-
Objective: To quantify the change in Gli1 mRNA expression in cells or tissues following treatment with a Hedgehog inhibitor.
-
Sample Preparation:
-
Cells: Lyse cells directly in a lysis buffer containing RNase inhibitors.
-
Tissues: Homogenize frozen tissue samples in lysis buffer using a bead mill or rotor-stator homogenizer.
-
-
RNA Isolation: Extract total RNA using a column-based kit (e.g., RNeasy Kit) or phenol-chloroform extraction. Perform on-column or in-solution DNase treatment to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
qRT-PCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for Gli1, and the cDNA template.
-
Also prepare reactions for a housekeeping gene (e.g., GAPDH, TBP, RPLPO) for normalization.[7]
-
Use species-specific primers when analyzing xenograft tissue to distinguish between human tumor and mouse stroma.[6]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for Gli1 and the housekeeping gene in both treated and control samples.
-
Calculate the relative expression of Gli1 using the 2-ΔΔCt method, normalizing the expression in treated samples to the vehicle-treated controls.[7]
-
Mandatory Visualizations
Diagram 1: Canonical Hedgehog Signaling Pathway
Caption: Canonical Hedgehog signaling pathway in the "OFF" and "ON" states.
Diagram 2: Experimental Workflow for Preclinical Xenograft Study
Caption: Workflow for an in vivo xenograft study of a Hedgehog inhibitor.
Diagram 3: Mechanism of Action for a Smoothened (SMO) Inhibitor
Caption: Mechanism of action for a Smoothened (SMO) antagonist like IPI-926.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Evaluation of Hedgehog Pathway Inhibitors as a Therapeutic Option for Uterine Leiomyosarcoma Using the Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonic-Hedgehog pathway inhibition normalizes desmoplastic tumor microenvironment to improve chemo- and nanotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Hedgehog Signaling Antagonizes Serous Ovarian Cancer Growth in a Primary Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of the Hedgehog pathway in established malignant glioma xenografts enhances survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of Hedgehog Pathway Inhibitor IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and tissue homeostasis.[1][2][3] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][4][5] This makes the Hh pathway a significant target for therapeutic intervention. These application notes provide a detailed protocol for the in vitro characterization of a novel Hedgehog pathway inhibitor, designated as Hedgehog IN-8. The described assays are designed to determine the potency and mechanism of action of this compound in a cell-based setting.
Hedgehog Signaling Pathway Overview
In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the Patched (PTCH) receptor inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like molecule.[1][4][6] This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3).[3][7] Consequently, GLI proteins are phosphorylated and targeted for proteolytic cleavage into repressor forms, which block the transcription of Hh target genes.[3][7]
Upon binding of a Hedgehog ligand to PTCH, the inhibition on SMO is relieved.[1][4] Activated SMO translocates to the primary cilium, initiating a signaling cascade that leads to the conversion of GLI proteins into their activator forms.[3][4] These activated GLI proteins then move to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation.[8][9] this compound is a putative inhibitor of this pathway, likely targeting a key component such as SMO.
Caption: The Hedgehog signaling pathway in its OFF, ON, and inhibited states.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the in vitro assays of this compound compared to a known Hedgehog pathway inhibitor, cyclopamine.
Table 1: IC50 Values of Hedgehog Pathway Inhibitors
| Compound | Cell Viability (MTT Assay) IC50 (µM) | GLI-Luciferase Reporter Assay IC50 (µM) |
| This compound | 5.2 | 0.8 |
| Cyclopamine | 10.5 | 2.1 |
Table 2: Relative mRNA Expression of Hedgehog Target Gene GLI1
| Treatment | Concentration (µM) | Relative GLI1 mRNA Expression (Fold Change) |
| Vehicle Control | - | 1.00 |
| This compound | 1 | 0.45 |
| This compound | 5 | 0.15 |
| Cyclopamine | 2 | 0.60 |
| Cyclopamine | 10 | 0.25 |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Experimental Workflow
Caption: A generalized workflow for the in vitro testing of this compound.
Cell Culture
-
Cell Line: U-87MG (human glioblastoma cell line) is a suitable model as glioblastomas can exhibit aberrant Hedgehog signaling.[10][11]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Compound Preparation
-
This compound: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Serially dilute in culture medium to achieve the desired final concentrations for treatment.
-
Cyclopamine (Positive Control): Prepare a 10 mM stock solution in DMSO. Cyclopamine is a well-characterized Hedgehog pathway inhibitor that acts by antagonizing SMO.[5][12][13]
-
Vehicle Control: Use DMSO at the same final concentration as in the highest compound treatment group.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12]
-
Procedure:
-
Seed U-87MG cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound, cyclopamine, or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
GLI-Luciferase Reporter Assay
This assay quantifies the activity of the GLI transcription factors, providing a direct measure of Hedgehog pathway activation.[9]
-
Procedure:
-
Co-transfect U-87MG cells with a GLI-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound, cyclopamine, or vehicle control for 24-48 hours. It may be necessary to stimulate the pathway with a Shh ligand or a Smoothened agonist, depending on the basal activity of the cell line.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
Target Gene Expression Analysis (qRT-PCR)
This assay measures the mRNA levels of Hedgehog target genes, such as GLI1, to confirm the inhibitory effect of the compound on the signaling pathway.
-
Procedure:
-
Seed U-87MG cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound, cyclopamine, or vehicle control at selected concentrations for 24 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for GLI1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative expression of GLI1 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the initial in vitro characterization of this compound or any novel Hedgehog pathway inhibitor. By employing a combination of cell viability, reporter gene, and target gene expression assays, researchers can effectively determine the compound's potency and confirm its mechanism of action. This information is critical for the further development of new therapeutic agents targeting the Hedgehog signaling pathway.
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of Protein Kinases in Hedgehog Pathway Control and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical implications of hedgehog signaling pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Signaling in Cancer | Beachy Lab [pbeachy.stanford.edu]
- 6. A cell based, high throughput assay for quantitative analysis of Hedgehog pathway activation using a Smoothened activation sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog signal transduction: key players, oncogenic drivers, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Direct in vitro Fatty Acylation Assay for Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedgehog Pathway - Report Lentivirus [gentarget.com]
- 10. Suppression of sonic hedgehog pathway-based proliferation in glioblastoma cells by small-size silver nanoparticles in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hedgehog inhibition prolongs survival in a genetically engineered mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of hedgehog signaling attenuates carcinogenesis in vitro and increases necrosis of cholangiocellular carcinoma [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hedgehog IN-8 (HhAntag) in Mouse Models of Medulloblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medulloblastoma is the most common malignant brain tumor in children, with a subset of these tumors driven by aberrant activation of the Hedgehog (Hh) signaling pathway. The Hedgehog inhibitor IN-8, also known as HhAntag, is a potent and specific small-molecule antagonist of Smoothened (SMO), a key transducer of the Hh signal.[1][2] Preclinical studies in genetically engineered mouse models of medulloblastoma have demonstrated that HhAntag can effectively suppress the Hh pathway, leading to tumor regression and prolonged survival.[2] These application notes provide detailed protocols for the use of HhAntag in mouse models of medulloblastoma, guidance on data interpretation, and a summary of its in vivo efficacy.
Mechanism of Action
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the context of medulloblastoma, mutations in components of this pathway, such as Patched-1 (PTCH1) or SMO, can lead to its constitutive activation and drive tumorigenesis.
Hedgehog Signaling Pathway and Inhibition by HhAntag
Caption: Hedgehog signaling pathway activation and its inhibition by HhAntag.
In the absence of a Hedgehog ligand, the transmembrane receptor PTCH1 inhibits SMO. This allows for the formation of a complex containing Suppressor of Fused (SUFU) and the GLI family of transcription factors. This complex promotes the cleavage of GLI proteins into their repressor forms, which then translocate to the nucleus to inhibit the transcription of Hh target genes.
Upon binding of a Hedgehog ligand to PTCH1, the inhibition of SMO is relieved. Activated SMO prevents the cleavage of GLI proteins, leading to their conversion into transcriptional activators. These active GLI proteins then move to the nucleus and induce the expression of target genes that promote cell proliferation and survival, such as Gli1 and Ptch1.
HhAntag acts as a potent antagonist of SMO. By binding to SMO, HhAntag prevents its activation, thereby keeping the downstream signaling pathway in its "off" state, even in the presence of activating mutations in PTCH1 or overexpression of the Hedgehog ligand. This leads to the suppression of Hh target gene expression, inhibition of cell proliferation, and induction of apoptosis in medulloblastoma cells.[2]
Data Presentation
In Vivo Efficacy of HhAntag in a Ptc1+/-p53-/- Mouse Model of Medulloblastoma
| Treatment Group | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| HhAntag | 20 mg/kg | Oral gavage, twice daily | 28 days | Complete tumor eradication in 6/6 mice | Romer et al., 2004[2] |
| HhAntag | 40 mg/kg | Oral gavage, twice daily | 14 days | Complete tumor eradication in 5/5 mice | Romer et al., 2004[2] |
| Vehicle | Not specified | Oral gavage, twice daily | 28 days | Progressive tumor growth in all mice | Romer et al., 2004[2] |
In Vivo Efficacy of HhAntag in Medulloblastoma Allografts
| Mouse Model | Treatment Group | Dosage | Administration Route | Outcome | Reference |
| Medulloblastoma allografts from Ptc1+/-p53-/- mice | HhAntag | 40 mg/kg | Oral gavage, twice daily | Significant inhibition of tumor growth | Olson et al., 2006[3] |
| Medulloblastoma allografts from Ptc1+/-p53-/- mice | Vehicle | Not specified | Oral gavage, twice daily | Progressive tumor growth | Olson et al., 2006[3] |
Experimental Protocols
Formulation of HhAntag for Oral Gavage
Materials:
-
HhAntag (CAS: 496794-70-8)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of HhAntag in DMSO. For example, to prepare a 30 mg/mL stock solution, dissolve 30 mg of HhAntag in 1 mL of DMSO. Gentle warming or sonication may be required to fully dissolve the compound.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps for a 1 mL final volume:
-
To a sterile microcentrifuge tube, add 100 µL of the HhAntag DMSO stock solution.
-
Add 400 µL of PEG300 and vortex thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogenous.
-
Add 450 µL of sterile saline or water and vortex thoroughly to ensure a uniform suspension.
-
-
Prepare the formulation fresh daily. Store at room temperature and protect from light.
Note: The final concentration of HhAntag in the formulation should be calculated based on the desired dosage (mg/kg) and the dosing volume for the mice (typically 5-10 mL/kg).
In Vivo Efficacy Study in a Genetically Engineered Mouse Model of Medulloblastoma (Ptc1+/-p53-/-)
Animal Model:
-
Ptc1+/-p53-/- mice, which spontaneously develop medulloblastoma.[2]
Experimental Design:
-
Monitor mice for the development of medulloblastoma by weekly examination for clinical signs such as ataxia, head tilt, and weight loss. Tumor formation can be confirmed by magnetic resonance imaging (MRI).
-
Once tumors are detected, randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Administer HhAntag or vehicle to the respective groups via oral gavage. A typical dosing volume for mice is 10 mL/kg.
-
Monitor tumor size by MRI at regular intervals (e.g., weekly).
-
Record the body weight of the mice twice weekly to monitor for toxicity.
-
Continue treatment for the specified duration (e.g., 14-28 days).
-
At the end of the study, euthanize the mice and collect the tumors for downstream analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, and gene expression analysis of Hh pathway targets).
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for assessing the in vivo efficacy of HhAntag.
Analysis of Hh Pathway Inhibition In Vivo
Procedure:
-
At the end of the treatment period, collect tumor tissue and snap-freeze in liquid nitrogen or fix in 4% paraformaldehyde.
-
For gene expression analysis, extract RNA from the frozen tumor tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Hh target genes, such as Gli1 and Ptch1. A significant decrease in the expression of these genes in the HhAntag-treated group compared to the vehicle-treated group indicates effective pathway inhibition.
-
For protein analysis, perform immunohistochemistry (IHC) on paraffin-embedded tumor sections using antibodies against GLI1 to assess changes in protein expression and localization.
Conclusion
Hedgehog IN-8 (HhAntag) is a valuable tool for studying the role of the Hedgehog pathway in medulloblastoma and for preclinical evaluation of Hh-targeted therapies. The protocols outlined in these application notes provide a framework for conducting in vivo efficacy studies in relevant mouse models. Careful experimental design, consistent drug formulation, and appropriate endpoint analysis are critical for obtaining reliable and reproducible results. The provided data and protocols should serve as a comprehensive resource for researchers aiming to utilize HhAntag in their medulloblastoma research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suppression of the Shh pathway using a small molecule inhibitor eliminates medulloblastoma in Ptc1(+/-)p53(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shh pathway activity is down-regulated in cultured medulloblastoma cells: implications for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Hedgehog Pathway Inhibition by a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway has been implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[1] These application notes provide a detailed protocol for assessing the efficacy of a Hedgehog pathway inhibitor, referred to here as Hedgehog IN-8, using Western blot analysis. As "this compound" is not a widely recognized nomenclature for a specific inhibitor, this document will focus on the established methodology for characterizing a potent, small-molecule inhibitor that targets the Smoothened (SMO) receptor, a central component of the Hedgehog pathway.[1]
Western blot analysis is a fundamental technique to quantify the changes in protein levels of key downstream targets of the Hh pathway, thereby providing a direct measure of the inhibitor's efficacy. The primary biomarkers for assessing pathway inhibition are the downstream transcription factor Glioma-associated oncogene homolog 1 (Gli1) and Patched-1 (Ptch1), a receptor for the Hh ligand that is also a transcriptional target of the pathway. A significant decrease in the protein levels of Gli1 and Ptch1 upon treatment with an inhibitor indicates successful pathway blockade.
Principle of the Assay
Western blotting allows for the detection and quantification of specific proteins within a complex mixture, such as a cell lysate. The methodology involves several key steps:
-
Cell Culture and Treatment: Cancer cell lines with a constitutively active Hedgehog pathway are treated with the Hedgehog inhibitor at various concentrations and for different durations.
-
Protein Extraction: Total protein is extracted from the treated and untreated cells.
-
Protein Quantification: The concentration of total protein in each sample is determined to ensure equal loading onto the gel.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is probed with primary antibodies specific to the target proteins (e.g., Gli1, SUFU) and a loading control (e.g., β-actin, GAPDH).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody. The addition of a chemiluminescent substrate generates a signal that is proportional to the amount of target protein.
-
Data Analysis: The signal intensity is captured and quantified, allowing for the comparison of protein levels between different treatment conditions.
Hedgehog Signaling Pathway and Inhibition
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. In the absence of the ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[1] Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (Gli1, Gli2, and Gli3). In the inactive state, GLI proteins are sequestered in the cytoplasm by a complex that includes Suppressor of Fused (SUFU). Pathway activation leads to the dissociation of this complex and the translocation of activated GLI proteins to the nucleus, where they induce the transcription of target genes that promote cell proliferation, survival, and differentiation.[1]
This compound is a hypothetical inhibitor that is presumed to act by directly binding to and inhibiting the SMO receptor. This action mimics the inhibitory effect of PTCH, thereby keeping the downstream signaling cascade inactive, even in the presence of Hh ligands. This results in the continued sequestration and proteasomal degradation of GLI proteins, preventing the transcription of target genes like GLI1 and PTCH1.
References
Application Notes: Immunohistochemical Analysis of Gli1 Expression Following Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell differentiation, proliferation, and tissue patterning.[1][2] In adult tissues, the pathway is mostly quiescent but can be aberrantly reactivated in various pathologies, most notably in cancer.[1] Uncontrolled activation of Hh signaling is a key driver in malignancies such as basal cell carcinoma and medulloblastoma.[2][3]
The terminal effectors of the Hh pathway are the Glioma-associated oncogene (Gli) family of zinc-finger transcription factors (Gli1, Gli2, and Gli3).[4] Upon pathway activation, Gli proteins translocate to the nucleus to regulate the expression of target genes.[2][5] Gli1 is unique as it functions exclusively as a transcriptional activator and is also a direct transcriptional target of the pathway, making its expression a reliable hallmark of Hh signaling activity.[6][7] Consequently, inhibiting the Hh pathway and subsequently measuring the downstream reduction in Gli1 expression is a primary strategy in the development of targeted cancer therapies.
These application notes provide a detailed protocol for the use of immunohistochemistry (IHC) to detect and quantify changes in Gli1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissues following treatment with a Hedgehog pathway inhibitor.
Principle of the Method
This protocol describes the visualization of Gli1 protein within the cellular context of tissue sections. The nuclear localization of Gli1 is a key indicator of active Hedgehog signaling.[7] Treatment with a Hedgehog pathway inhibitor (e.g., a Smoothened antagonist) is expected to block signal transduction, preventing Gli1 nuclear translocation and ultimately reducing its overall expression.
Immunohistochemistry uses a primary antibody specific to Gli1 to label the protein in prepared tissue sections. A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase - HRP) binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the antigen's location, allowing for visualization under a microscope. The intensity and distribution of this staining, particularly in the nucleus, can be semi-quantitatively assessed to determine the efficacy of the inhibitor.
Data Presentation: Quantifying Treatment Efficacy
The effectiveness of the Hedgehog pathway inhibitor is determined by the reduction in Gli1 expression in treated samples compared to vehicle controls. A common method for semi-quantitative analysis of IHC is the Histoscore (H-score). The H-score considers both the intensity of the staining and the percentage of positively stained cells.[8][9]
H-score Calculation Formula: H-score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells)
The resulting score ranges from 0 to 300.[9]
Table 1: Representative H-Score Data for Nuclear Gli1 Expression
| Treatment Group | N | Mean H-Score (± SD) | % Reduction from Vehicle | p-value |
| Vehicle Control | 10 | 225 (± 25) | - | - |
| Hedgehog IN-8 (10 mg/kg) | 10 | 110 (± 20) | 51.1% | <0.01 |
| This compound (25 mg/kg) | 10 | 55 (± 15) | 75.6% | <0.001 |
Data are hypothetical and for illustrative purposes only.
Diagrams and Workflows
Caption: Canonical Hedgehog signaling pathway and the site of action for a Smoothened (SMO) antagonist.
References
- 1. Frontiers | GLI1: A Therapeutic Target for Cancer [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response [frontiersin.org]
- 4. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HEDGEHOG-GLI1 signaling regulates human glioma growth, cancer stem cell self-renewal and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemical visualization of the signature of activated Hedgehog signaling pathway in cutaneous epithelial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Hedgehog Pathway Inhibitors in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues.[1][2] However, aberrant reactivation of this pathway has been implicated in the development, progression, and chemoresistance of various cancers, including those of the pancreas, lung, breast, and cervix, as well as basal cell carcinoma and medulloblastoma.[3][4][5][6][7] The pathway's role in maintaining cancer stem cells (CSCs) and modulating the tumor microenvironment makes it a compelling target for anticancer therapies.[4][8]
Hedgehog pathway inhibitors, such as vismodegib, sonidegib, and cyclopamine, primarily function by targeting the Smoothened (SMO) protein, a key transducer in the Hh signaling cascade.[3][7][9] By inhibiting SMO, these compounds prevent the activation of downstream GLI transcription factors, which are responsible for upregulating genes involved in cell proliferation, survival, and differentiation.[10][3]
Combining Hedgehog pathway inhibitors with conventional chemotherapy presents a promising strategy to enhance therapeutic efficacy. This approach is based on several key rationales:
-
Stromal Depletion: In many solid tumors, such as pancreatic cancer, a dense desmoplastic stroma can act as a physical barrier, impeding the delivery of chemotherapeutic agents to cancer cells.[11][12] The Hh pathway is often active in cancer-associated fibroblasts (CAFs) within the stroma. Inhibition of Hh signaling can deplete this stromal barrier, leading to increased intratumoral vascular density and enhanced delivery of chemotherapy.[11][13]
-
Overcoming Chemoresistance: Aberrant Hh signaling can contribute to the development of multidrug resistance (MDR).[14] The pathway can regulate the expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.[14] By inhibiting the Hh pathway, it may be possible to downregulate these transporters and re-sensitize cancer cells to chemotherapy.
-
Targeting Cancer Stem Cells: The Hh pathway is crucial for the self-renewal and maintenance of CSCs, a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence.[4][8] Targeting CSCs with Hh inhibitors while simultaneously eliminating the bulk of tumor cells with chemotherapy could lead to more durable responses.
These application notes provide an overview of the preclinical and clinical findings for this combination therapy, along with detailed protocols for in vitro and in vivo evaluation.
Data Presentation: Efficacy of Hedgehog Inhibitors in Combination with Chemotherapy
The following tables summarize quantitative data from preclinical studies investigating the combination of Hedgehog pathway inhibitors with standard chemotherapy agents.
Table 1: In Vivo Efficacy of Hedgehog Inhibitors and Chemotherapy in Pancreatic Cancer Models
| Cancer Model | Hedgehog Inhibitor | Chemotherapy | Key Findings | Reference |
| KPC Mouse Model (Pancreatic Ductal Adenocarcinoma) | IPI-926 (SMO inhibitor) | Gemcitabine | Combination therapy led to a transient increase in intratumoral vascular density and gemcitabine concentration, resulting in temporary disease stabilization. | [11][12][13] |
| KPC Mouse Model (Pancreatic Ductal Adenocarcinoma) | Hh Inhibitor + c-Met Inhibitor | Gemcitabine | Triple combination resulted in enhanced tumor cell death and reduced primary tumor volume. | [15] |
| Orthotopic Pancreatic Cancer Xenograft | Cyclopamine (SMO inhibitor) | Gemcitabine | Combination therapy completely abrogated metastases and significantly reduced primary tumor size compared to gemcitabine alone. | [16] |
Table 2: In Vivo Efficacy of Hedgehog Inhibitors and Chemotherapy in Other Cancer Models
| Cancer Model | Hedgehog Inhibitor | Chemotherapy/Radiotherapy | Key Findings | Reference |
| Orthotopic Cervical Cancer Xenograft | Sonidegib (SMO inhibitor) | Cisplatin + Radiation | Combination therapy resulted in increased tumor growth delay and reduced metastasis with no increase in acute gastrointestinal toxicity. | [17][18] |
| Orthotopic Cervical Cancer Xenograft | 5E1 (SHH antibody) | Cisplatin + Radiation | Combination therapy showed increased tumor growth delay and reduced metastasis. | [17][18] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cyclopamine (SMO inhibitor) | Cisplatin | Inhibition of Shh re-sensitized resistant cells to chemotherapeutic agents. | [19] |
Visualizations
Hedgehog Signaling Pathway and Point of Inhibition
Caption: The Hedgehog signaling pathway and the inhibitory action of Hedgehog inhibitors on SMO.
Experimental Workflow for Combination Therapy Evaluation
Caption: A general experimental workflow for evaluating Hedgehog inhibitor and chemotherapy combinations.
Synergistic Mechanism of Action
Caption: Synergistic anti-tumor effects of combining a Hedgehog inhibitor with chemotherapy.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of a Hedgehog inhibitor in combination with a chemotherapeutic agent on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well flat-bottom plates
-
Complete culture medium
-
Hedgehog Inhibitor (e.g., Hedgehog IN-8)
-
Chemotherapeutic agent (e.g., Gemcitabine, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[20]
-
-
Drug Treatment:
-
Prepare serial dilutions of the Hedgehog inhibitor and the chemotherapeutic agent in culture medium.
-
Treat cells with varying concentrations of the Hedgehog inhibitor alone, the chemotherapeutic agent alone, and in combination. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]
-
Mix gently by pipetting or shaking for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide Staining
This protocol quantifies the induction of apoptosis in cancer cells following treatment with a Hedgehog inhibitor and chemotherapy.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
Hedgehog Inhibitor
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 2 mL of complete culture medium in a 6-well plate.
-
Incubate for 24 hours.
-
Treat the cells with the predetermined synergistic concentrations of the Hedgehog inhibitor and chemotherapeutic agent (from Protocol 1) for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis:
-
Quantify the percentage of cells in early and late apoptosis for each treatment group.
-
Compare the apoptosis rates between single-agent and combination treatments.
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol evaluates the efficacy of a Hedgehog inhibitor and chemotherapy combination in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Hedgehog Inhibitor formulated for in vivo use
-
Chemotherapeutic agent formulated for in vivo use
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable vehicle (e.g., PBS or Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 5-10 mice per group):
-
Vehicle Control
-
Hedgehog Inhibitor alone
-
Chemotherapy alone
-
Hedgehog Inhibitor + Chemotherapy
-
-
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences in tumor growth between the groups.
-
Tumors can be further analyzed by immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
References
- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Protein Kinases in Hedgehog Pathway Control and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. targetedonc.com [targetedonc.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Hedgehog Signaling in Cancer | Beachy Lab [pbeachy.stanford.edu]
- 8. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of the Hedgehog Pathway in Chemoresistance of Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Hedgehog Signaling Enhances Delivery of Chemotherapy in a Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Inhibition of Hedgehog Signaling Enhances Delivery of Chemotherapy in a Mouse Model of Pancreatic Cancer | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Blockade of Hedgehog Signaling Inhibits Pancreatic Cancer Invasion and Metastases: A New Paradigm for Combination Therapy in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hedgehog inhibition enhances efficacy of radiation and cisplatin in orthotopic cervical cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hedgehog inhibition enhances efficacy of radiation and cisplatin in orthotopic cervical cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Widespread expression of Sonic hedgehog (Shh) and Nrf2 in patients treated with cisplatin predicts outcome in resected tumors and are potential therapeutic targets for HPV-negative head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. physiology.elte.hu [physiology.elte.hu]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Simultaneous Inhibition of Hedgehog Signaling and Tumor Proliferation Remodels Stroma and Enhances Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: CRISPR-Cas9 Screen to Identify Resistance Mechanisms to Hedgehog Pathway Inhibitors
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2][3] Aberrant activation of this pathway, often through mutations in components like Patched (PTCH1) or Smoothened (SMO), is a key driver in several cancers, including medulloblastoma (MB) and basal cell carcinoma (BCC).[4][5][6] Targeted therapies using SMO inhibitors, such as vismodegib and sonidegib, have shown clinical efficacy, but both primary and acquired resistance frequently limit their long-term success.[4][5][6][7] Understanding the genetic basis of this resistance is crucial for developing more durable therapeutic strategies.
This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen designed to identify genes whose loss confers resistance to Hedgehog pathway inhibitors. While the hypothetical inhibitor "IN-8" is used as a placeholder, the protocol is based on established methodologies for clinically relevant SMO inhibitors and can be readily adapted.[8][9] Pooled CRISPR screens are a powerful forward genetics tool for systematically interrogating gene function on a genome-wide scale.[10][11][12] In this context, a population of cells, each with a single gene knockout, is subjected to drug treatment. Cells that survive and proliferate carry a gene knockout that confers resistance. By sequencing the single-guide RNA (sgRNA) cassettes from the surviving population, these resistance genes can be identified.[13][14]
Recent studies have successfully used CRISPR screens to uncover novel dependencies and resistance mechanisms in Hh-driven cancers like medulloblastoma, identifying targets beyond the canonical pathway, such as epigenetic regulators like DNMT1.[4][6][15][16][17] This approach promises to accelerate the discovery of combination therapies that can overcome or prevent resistance to SMO inhibitors.[4][10][12]
Visualized Pathways and Workflows
Hedgehog Signaling Pathway
The diagram below illustrates the canonical Hedgehog signaling pathway in the "OFF" (unstimulated) and "ON" (Hh ligand present or pathway activated) states. Understanding this pathway is essential for interpreting screen results.
CRISPR Screen Experimental Workflow
The following workflow outlines the major steps of a pooled, positive-selection CRISPR knockout screen for drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide CRISPR-Cas9 knockout screens identify DNMT1 as a druggable dependency in sonic hedgehog medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.zums.ac.ir [journal.zums.ac.ir]
- 6. Genome-wide CRISPR-Cas9 knockout screens identify DNMT1 as a druggable dependency in sonic hedgehog medulloblastoma. | Broad Institute [broadinstitute.org]
- 7. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
- 10. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synthego.com [synthego.com]
- 12. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR Screening Explained: Methods, Applications & workflow | Ubigene [ubigene.us]
- 14. crisprscreen.utf8 [rockefelleruniversity.github.io]
- 15. Medulloblastoma | Genome-wide CRISPR-Cas9 knockout screens identify DNMT1 as a druggable dependency in sonic hedgehog medulloblastoma | springermedicine.com [springermedicine.com]
- 16. researchgate.net [researchgate.net]
- 17. EXTH-78. CRISPR/CAS9 KNOCKOUT SCREENS UNRAVEL EPIGENETIC REGULATORS AS DRUGGABLE DEPENDENCIES FOR SONIC HEDGEHOG MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Cell Viability in Response to Hedgehog Pathway Inhibition with Hedgehog IN-8
Audience: Researchers, scientists, and drug development professionals.
Introduction The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell growth and differentiation.[1][2] In adult tissues, the pathway is typically inactive but can be reactivated for tissue repair and maintenance.[1][2] However, aberrant activation of the Hh pathway, often due to mutations in key components like Patched (PTCH) or Smoothened (SMO), is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma.[3][4][5] This uncontrolled signaling promotes tumor growth and the survival of cancer stem cells.[3]
Targeting this pathway has emerged as a promising strategy in cancer therapy.[4] Hedgehog IN-8 is a potent, cell-permeable, small-molecule inhibitor designed to target Smoothened (SMO), a central transducer in the Hh cascade. By inhibiting SMO, this compound blocks the downstream activation of GLI transcription factors, thereby suppressing the expression of Hh target genes and inducing apoptosis in Hh-dependent cancer cells.[2][3] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.
Principle of the MTT Assay The MTT assay is a sensitive, quantitative, and reliable colorimetric method for measuring cell viability and proliferation. The assay is based on the capacity of mitochondrial dehydrogenase enzymes in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The resulting formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the determination of the inhibitor's cytotoxic effects.
Visualizing the Mechanism of Action
The diagram below illustrates the canonical Hedgehog signaling pathway and the inhibitory action of this compound. In the absence of a Hedgehog ligand (Hh), the receptor Patched (PTCH1) inhibits Smoothened (SMO), leading to the proteolytic processing of GLI transcription factors into their repressor forms (GLI-R). Upon Hh binding, this inhibition is lifted, allowing SMO to activate the full-length GLI activators (GLI-A), which then translocate to the nucleus to initiate target gene transcription. This compound acts by directly inhibiting SMO, thus keeping the pathway in an "OFF" state even in the presence of activating signals.
References
- 1. List of Hedgehog pathway inhibitors - Drugs.com [drugs.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Pathway Inhibitors: Clinical Implications and Resistance in the Treatment of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modulation of Hedgehog Signaling in Organoid Cultures with GANT61
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid technology has revolutionized in vitro disease modeling and drug discovery by providing three-dimensional, self-organizing structures that closely recapitulate the architecture and function of native organs. The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers.[1] Consequently, targeting the Hh pathway with small molecule inhibitors in organoid models offers a powerful platform for studying developmental processes and evaluating novel cancer therapeutics.
This document provides detailed application notes and protocols for the use of GANT61, a potent and selective inhibitor of the GLI transcription factors in the Hedgehog signaling pathway, in organoid culture systems. While the user specified "Hedgehog IN-8," this appears to be a non-standard nomenclature. GANT61 is a well-characterized and widely used inhibitor for targeting the Hedgehog pathway in organoid research.
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the 7-transmembrane protein Smoothened (SMO). Ligand binding relieves this inhibition, leading to the activation of SMO and the subsequent activation of the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes, which regulate cell proliferation, differentiation, and survival.[2][3] GANT61 acts downstream of SMO, directly inhibiting the activity of GLI1 and GLI2.
Application: Inhibition of Hedgehog Signaling in Colorectal Cancer (CRC) Organoids
Aberrant Hedgehog signaling is implicated in the progression and chemoresistance of colorectal cancer. The use of Hedgehog pathway inhibitors like GANT61 in patient-derived CRC organoids allows for the investigation of tumor biology and the evaluation of potential therapeutic strategies.[4][5]
Quantitative Data
The following tables summarize the effects of GANT61 on CRC tumor organoids based on published data.[4][6]
Table 1: Effect of GANT61 on Cell Viability of Colorectal Cancer Organoids
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| GANT61 | 10 | ~60 |
| 5-Fluorouracil (5-FU) | 10 | ~80 |
| GANT61 + 5-FU | 10 + 10 | ~40 |
| Irinotecan | 10 | ~90 |
| GANT61 + Irinotecan | 10 + 10 | ~50 |
Table 2: Effect of GANT61 on Stem Cell Marker Expression in Colorectal Cancer Organoids
| Target Protein | Treatment | Relative Protein Expression (Fold Change vs. Control) |
| GLI-1 | GANT61 (10 µM) | ~0.4 |
| c-Myc | GANT61 (10 µM) | ~0.5 |
| CD44 | GANT61 (10 µM) | ~0.6 |
| Nanog | GANT61 (10 µM) | ~0.5 |
Experimental Protocols
Protocol 1: General Organoid Culture with GANT61 Treatment
This protocol provides a general framework for treating various types of organoids with GANT61. Specific parameters such as organoid type, seeding density, and media composition should be optimized for each experimental system.
Materials:
-
Established organoid culture (e.g., colorectal, pancreatic, or cerebellar organoids)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (specific to the organoid type)
-
GANT61 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
Multi-well culture plates (e.g., 24-well or 48-well plates)
-
Sterile pipette tips and microcentrifuge tubes
Experimental Workflow:
Procedure:
-
Preparation of GANT61: Prepare a stock solution of GANT61 in DMSO. Further dilute the stock solution in pre-warmed organoid culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest GANT61 treatment.
-
Organoid Passaging: a. Aspirate the medium from the established organoid culture. b. Add cold cell recovery solution to depolymerize the basement membrane matrix. c. Mechanically dissociate the organoids by pipetting. d. Centrifuge the organoid fragments and discard the supernatant.
-
Seeding: a. Resuspend the organoid fragments in the thawed, ice-cold basement membrane matrix. b. Plate 25-50 µL domes of the organoid-matrix suspension into the center of each well of a pre-warmed multi-well plate. c. Incubate the plate at 37°C for 15-30 minutes to allow the domes to solidify.
-
Treatment: a. Gently add 500 µL of the prepared organoid medium containing the appropriate concentration of GANT61 or vehicle control to each well. b. Culture the organoids for the desired duration, changing the medium with fresh GANT61 or vehicle every 2-3 days.
-
Analysis: After the treatment period, organoids can be harvested for various downstream analyses, including:
-
Cell Viability Assays: (e.g., CellTiter-Glo® 3D)
-
Imaging: Brightfield or fluorescence microscopy to assess morphology and size.
-
Immunofluorescence Staining: To analyze protein expression and localization.
-
RNA/Protein Extraction: For qPCR, Western blotting, or sequencing analysis.
-
Protocol 2: Co-culture of Tumor Spheroids with Cerebellar Organoids and GANT61 Treatment
This protocol is adapted for studying the interaction between tumor cells and a simulated microenvironment, and the effect of Hedgehog inhibition on this interaction.[7][8]
Materials:
-
Human induced pluripotent stem cells (iPSCs) for cerebellar organoid generation
-
SHH-medulloblastoma cell lines (e.g., ONS-76)
-
Media for cerebellar organoid differentiation
-
GANT61
-
Ultra-low attachment plates
Experimental Workflow:
Procedure:
-
Generate Cerebellar Organoids: Differentiate iPSCs into cerebellar organoids according to established protocols.
-
Generate Tumor Spheroids: Culture SHH-medulloblastoma cells in ultra-low attachment plates to form spheroids.
-
Initiate Co-culture: a. Place one mature cerebellar organoid and one tumor spheroid together in a well of a low-attachment plate. b. Allow the two structures to fuse for 48 hours.
-
GANT61 Treatment: a. After fusion, replace the medium with fresh differentiation medium containing the desired concentration of GANT61 or vehicle control. b. Maintain the co-culture for the intended duration, with regular media changes.
-
Analysis: Analyze the co-cultures to assess the impact of GANT61 on tumor cell behavior within the organoid microenvironment. This can include single-cell RNA sequencing to profile gene expression changes in both tumor and organoid cells, and immunohistochemistry to examine protein expression and localization.
Conclusion
The use of the GLI inhibitor GANT61 in organoid culture provides a robust system for investigating the role of the Hedgehog signaling pathway in development and disease. The protocols and data presented here offer a starting point for researchers to design and execute experiments aimed at understanding and targeting this critical pathway in a physiologically relevant in vitro model.
References
- 1. Hedgehog signal transduction: key players, oncogenic drivers, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Role of Protein Kinases in Hedgehog Pathway Control and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog Signals Mediate Anti-Cancer Drug Resistance in Three-Dimensional Primary Colorectal Cancer Organoid Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonic hedgehog medulloblastoma cells in co-culture with cerebellar organoids converge towards in vivo malignant cell states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonic hedgehog medulloblastoma cells in co-culture with cerebellar organoids converge towards in vivo malignant cell states - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Knockdown of Smoothened (SMO) Combined with Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2][3] Aberrant activation of this pathway is implicated in a variety of human cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer.[1][4][5][6] The G protein-coupled receptor (GPCR) Smoothened (SMO) is a key transducer of the Hh signal, making it an attractive therapeutic target.[1][7][8] This document provides detailed protocols for the lentiviral-mediated knockdown of SMO expression and the subsequent application of a Hedgehog pathway inhibitor. This combined approach allows for the investigation of the synergistic or additive effects of genetic and pharmacological inhibition of the Hedgehog pathway.
Hedgehog Signaling Pathway Overview
In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO, preventing its localization to the primary cilium.[3][5][6][9][10] This leads to the proteolytic processing of the GLI family of transcription factors into their repressor forms (GliR), which in turn suppress the transcription of Hh target genes.[5][11] Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, the inhibition of SMO is relieved.[4][5][6][10][12] SMO then translocates to the primary cilium, leading to the activation of GLI transcription factors (GliA), which enter the nucleus and activate the expression of target genes that promote cell proliferation and survival.[3][4][9][12]
Experimental Data Summary
The following tables summarize quantitative data from representative studies on SMO knockdown and Hedgehog pathway inhibition.
Table 1: Efficacy of SMO Knockdown on Downstream Gene Expression
| Cell Line | Method of Knockdown | Target Gene | Fold Change in mRNA Expression (vs. Control) | Reference |
| Pancreatic CAFs | siRNA | Gli1 | ~70% reduction | [12] |
| LNCaP | Lentiviral shRNA | SMO | Significant decrease (P < 0.05) | [13] |
| PC3 | Lentiviral shRNA | SMO | Significant decrease (P < 0.05) | [13] |
Table 2: Inhibitory Concentrations (IC50) of Various Hedgehog Pathway Inhibitors
| Inhibitor | Target | Cell Line/Assay | IC50 | Reference |
| Vismodegib (GDC-0449) | SMO | Hedgehog pathway assay | 3 nM | [14] |
| Cyclopamine | SMO | Hedgehog cell assay | 46 nM | [14] |
| Itraconazole | SMO | Hedgehog signaling pathway | ~800 nM | [14][15] |
| SANT-1 | SMO | Shh-LIGHT2 assay | 20 nM | [14] |
| IPI-926 | SMO | SMO binding assay | 1.4 nmol/L | [16] |
| Compound A8 | SMO | Gli-luciferase reporter assay | 2.6 ± 0.4 nM | [17] |
Note: "this compound" is not a widely documented inhibitor. The data presented above are for other known Hedgehog pathway inhibitors and can serve as a reference for expected efficacy. The specific IC50 for "this compound" would need to be determined experimentally.
Experimental Protocols
Protocol 1: Lentiviral shRNA-mediated Knockdown of SMO
This protocol describes the generation of a stable cell line with reduced SMO expression using a lentiviral vector expressing a short hairpin RNA (shRNA) targeting SMO.[18][19][20]
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line
-
Lentiviral vector containing shRNA targeting SMO (and a selection marker, e.g., puromycin resistance)
-
Packaging plasmids (e.g., pHelper1.0 and pHelper2.0)
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Polybrene
-
Puromycin
-
6-well plates and 10 cm tissue culture dishes
-
Quantitative Real-Time PCR (qRT-PCR) reagents
-
Western Blotting reagents
Procedure:
-
Lentivirus Production:
-
One day before transfection, seed 1-5 x 10^6 HEK293T cells in a 10 cm dish. Cells should be approximately 70-80% confluent at the time of transfection.[20]
-
Co-transfect the HEK293T cells with the shRNA-SMO lentiviral vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 4-8 hours, replace the transfection medium with fresh complete growth medium.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Centrifuge the supernatant to pellet cell debris and filter through a 0.45 µm filter. The viral supernatant can be stored at -80°C.
-
-
Lentiviral Transduction of Target Cells:
-
Seed the target cells in a 6-well plate. Cells should be approximately 70% confluent at the time of transduction.[21]
-
Thaw the lentiviral aliquot on ice.
-
Prepare a range of viral dilutions in complete medium containing 8 µg/mL polybrene.[18][22]
-
Remove the medium from the cells and add the virus-containing medium.
-
Incubate for 18-24 hours.[21]
-
Replace the virus-containing medium with fresh complete medium.
-
-
Selection of Stably Transduced Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by generating a kill curve for the specific target cell line (typically 1-10 µg/mL).[22][23]
-
Replace the selection medium every 3-4 days.
-
Continue selection until non-transduced control cells are completely eliminated.
-
-
Validation of SMO Knockdown:
-
Expand the puromycin-resistant cells.
-
Assess the efficiency of SMO knockdown at both the mRNA and protein levels using qRT-PCR and Western Blotting, respectively. Compare the expression levels to cells transduced with a non-targeting control shRNA. A knockdown efficiency of over 70% is generally considered effective.[12]
-
Protocol 2: Application of this compound
This protocol outlines the treatment of SMO-knockdown and control cells with a Hedgehog pathway inhibitor.
Materials:
-
SMO-knockdown and control stable cell lines
-
This compound (or other Hedgehog pathway inhibitor)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
Reagents for downstream analysis (e.g., qRT-PCR for Gli1 expression)
Procedure:
-
Cell Seeding:
-
Seed both the SMO-knockdown and control cell lines into 96-well plates at a predetermined optimal density.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete medium. The concentration range should bracket the expected IC50 value.
-
After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability and Pathway Inhibition:
-
Cell Viability: At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT). This will allow for the determination of the IC50 of the inhibitor in both cell lines.
-
Pathway Inhibition: To confirm that the inhibitor is acting on the Hedgehog pathway, lyse the cells and perform qRT-PCR to measure the expression of the downstream target gene, Gli1. A reduction in Gli1 expression would indicate successful pathway inhibition.[4][12]
-
Logical Relationship of Combined Treatment
The combination of lentiviral SMO knockdown and a pharmacological Hedgehog inhibitor allows for the dissection of the pathway's role in cancer cell biology.
Conclusion
The protocols outlined in this document provide a robust framework for investigating the role of the Hedgehog signaling pathway in cancer through the combined use of genetic and pharmacological inhibition of SMO. This dual approach can help to validate SMO as a therapeutic target and to understand the potential for synergistic effects that could inform the development of more effective cancer therapies. The provided data tables and protocols should be adapted to the specific cell lines and experimental questions being addressed.
References
- 1. Smoothened - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog signal transduction: key players, oncogenic drivers, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Role of Smoothened in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Regulation of Smoothened Trafficking and Abundance in Hedgehog Signaling [frontiersin.org]
- 8. Mechanisms of Smoothened Regulation in Hedgehog Signaling - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Role of Protein Kinases in Hedgehog Pathway Control and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of Smoothened activates the Sonic Hedgehog signaling pathway in pancreatic cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lentivirus-mediated SMO RNA interference inhibits SMO expression and cell proliferation, and affects the cell cycle in LNCaP and PC3 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 19. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 20. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 慢病毒转导实验方案 [sigmaaldrich.com]
- 22. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Hedgehog IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hedgehog pathway inhibitor, Hedgehog IN-8, particularly addressing solubility challenges in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For many small molecule inhibitors, including those targeting the Hedgehog pathway, dimethylsulfoxide (DMSO) is the most common and recommended solvent for creating stock solutions. However, it is crucial to use a fresh, anhydrous grade of DMSO, as absorbed moisture can reduce the solubility of the compound and promote degradation.[1][2][3]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue encountered with hydrophobic compounds.[4] While this compound may be soluble in 100% DMSO, its solubility dramatically decreases when introduced into an aqueous environment like cell culture media. This is because the DMSO disperses into the aqueous solution, and the compound "crashes out" or precipitates.[5]
To prevent this, avoid adding your concentrated DMSO stock directly to the full volume of your media.[4] Instead, perform serial dilutions of your stock solution in DMSO first to get closer to your final desired concentration. Then, add this intermediate DMSO dilution to your cell culture medium. It's also recommended to gently vortex or pipette the media while adding the inhibitor to facilitate mixing.[4]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity.[4] However, it is best practice to keep the final DMSO concentration at or below 0.1% to minimize any potential off-target effects of the solvent.[6] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples.[7]
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C.[7][8] This prevents repeated freeze-thaw cycles which can lead to degradation of the compound.[7][8] If the compound is light-sensitive, protect the vials from light.[7]
Q5: My powdered this compound was shipped at room temperature, but the vial says to store at -20°C. Is it still viable?
A5: Yes, small molecule inhibitors are often stable for the duration of shipping at ambient temperatures.[8] Upon receipt, you should follow the long-term storage instructions provided on the product label, which is typically -20°C or -80°C for powdered compounds and prepared stock solutions.[8]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your experiments.
Visualizing the Problem: A Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO | Source |
| Vismodegib (GDC-0449) | 421.30 | 50 mg/mL (118.68 mM) | [2] |
| 84 mg/mL (199.38 mM) | [1] | ||
| 42.13 mg/mL (100 mM) | |||
| Sonidegib (NVP-LDE225) | 485.51 | 100 mg/mL (205.97 mM) | [9] |
| 97 mg/mL (199.79 mM) | [3] | ||
| 48.55 mg/mL (100 mM) | [10] |
Note: The solubility of a compound can be affected by the purity of the compound and the quality of the DMSO used.[1][2][3][9] It is always recommended to use fresh, high-purity DMSO.[1][2][3][9]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Bring to Room Temperature: Before opening, allow the vial of powdered this compound to equilibrate to room temperature for at least 20 minutes.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, you can gently warm the tube to 37°C or sonicate for short intervals to aid dissolution.[4]
-
Visual Inspection: Visually inspect the solution to ensure there is no undissolved material. The solution should be clear.[4]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[7][8]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[7][8]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture media (with serum, if applicable) to 37°C.
-
Intermediate Dilution: In a sterile tube, prepare an intermediate dilution of your this compound stock solution in DMSO.
-
Final Dilution: While gently vortexing or swirling the pre-warmed media, add the required volume of the intermediate DMSO dilution to achieve your final desired experimental concentration.
-
Visual Inspection: Visually inspect the media for any signs of precipitation before adding it to your cells.[4]
Hedgehog Signaling Pathway Overview
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is largely inactive in adult tissues.[11] Its aberrant reactivation has been implicated in the development and progression of several cancers.
Caption: Simplified Hedgehog signaling pathway and the point of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sonidegib | Smoothened Receptors | Tocris Bioscience [tocris.com]
- 11. Macrocyclic Hedgehog Pathway Inhibitors: Optimization of Cellular Activity and Mode of Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Hedgehog Pathway Inhibitors
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to Hedgehog (Hh) pathway inhibitors in cancer cells. While this resource focuses on general mechanisms of resistance to Hh inhibitors, the principles outlined here can serve as a foundational guide for investigating resistance to specific compounds like Hedgehog IN-8.
Frequently Asked Questions (FAQs)
Q1: My cancer cells are not responding to the Hedgehog inhibitor. What are the possible reasons for this primary resistance?
A1: Primary (or intrinsic) resistance to Hedgehog pathway inhibitors can occur through several mechanisms that make the cancer cells inherently non-responsive to the drug. The most common reasons include:
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Mutations downstream of Smoothened (SMO): The inhibitor may be effectively targeting SMO, but mutations in downstream components like Suppressor of Fused (SUFU) or amplification of transcription factors GLI1 or GLI2 can lead to constitutive activation of the pathway, bypassing the need for SMO signaling.[1][2]
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Non-canonical Hedgehog pathway activation: The cancer cells may be relying on non-canonical (SMO-independent) activation of GLI transcription factors. This can be driven by other signaling pathways, such as PI3K/AKT or TGF-β, that converge on and activate GLI proteins.
-
Low or absent Hedgehog pathway activity: The cancer cell line you are using may not be dependent on the Hedgehog signaling pathway for its growth and survival.
Q2: My cancer cells initially responded to the Hedgehog inhibitor but have now started growing again. What could be causing this acquired resistance?
A2: Acquired resistance develops after a period of successful treatment. The primary mechanisms include:
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Secondary mutations in SMO: The most common cause of acquired resistance to SMO inhibitors is the development of point mutations in the SMO gene. These mutations can prevent the inhibitor from binding to the SMO protein while still allowing the protein to be active.[1][2]
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Amplification of downstream pathway components: Over time, cancer cells can acquire amplifications of genes downstream of SMO, such as GLI2 or CCND1 (Cyclin D1), which is a target of Hh signaling.[3] This allows the cells to bypass the SMO blockade.
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Activation of bypass signaling pathways: Cancer cells can adapt by upregulating other signaling pathways that promote proliferation and survival, such as the PI3K/AKT/mTOR pathway. These pathways can compensate for the inhibition of the Hedgehog pathway.
Q3: How can I determine if the Hedgehog signaling pathway is active in my cancer cells?
A3: You can assess the activity of the Hedgehog pathway using several molecular biology techniques:
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Quantitative PCR (qPCR): Measure the mRNA expression levels of GLI1, GLI2, and PTCH1, which are well-established target genes of the Hedgehog pathway. Elevated expression of these genes is a hallmark of an active pathway.
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Western Blotting: Analyze the protein levels of GLI1 and GLI2. An increase in the full-length, active forms of these transcription factors indicates pathway activation.
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Immunohistochemistry (IHC) or Immunofluorescence (IF): These techniques can be used to visualize the expression and subcellular localization of Hedgehog pathway components in tissue samples or cultured cells. Nuclear localization of GLI1/2 is a key indicator of pathway activation.
Troubleshooting Guides
Problem 1: No initial response to Hedgehog inhibitor treatment (Primary Resistance)
| Possible Cause | Troubleshooting Steps |
| Cancer cells are not Hh-pathway dependent. | 1. Confirm Hh pathway activity: Perform qPCR or Western blot for Hh target genes (GLI1, PTCH1). 2. Literature review: Check if the cell line is known to be driven by Hh signaling. 3. Functional assays: Use a GLI-responsive luciferase reporter assay to directly measure Hh pathway activity. |
| Mutations downstream of SMO (e.g., SUFU loss, GLI2 amplification). | 1. Sequence key Hh pathway genes: Analyze the genomic DNA of your cancer cells for mutations in PTCH1, SUFU, and for amplification of GLI2. 2. Target downstream components: If a downstream alteration is identified, consider using a GLI inhibitor instead of an SMO inhibitor. |
| Non-canonical pathway activation. | 1. Inhibitor combination screening: Test the effect of combining the Hh inhibitor with inhibitors of other pathways known to activate GLI (e.g., PI3K, MEK, TGF-β inhibitors). 2. Phospho-protein analysis: Use Western blotting to check for the activation of kinases in these alternative pathways. |
Problem 2: Development of resistance after initial response (Acquired Resistance)
| Possible Cause | Troubleshooting Steps |
| Secondary mutations in SMO. | 1. Sequence the SMO gene: Compare the SMO sequence in resistant cells to the parental (sensitive) cells to identify new mutations. 2. Switch to a different SMO inhibitor: Some second-generation SMO inhibitors are designed to be effective against common resistance mutations. 3. Target downstream effectors: Use a GLI inhibitor to bypass the mutated SMO. |
| Amplification of GLI2 or other downstream targets. | 1. Perform copy number analysis: Use techniques like qPCR or fluorescent in situ hybridization (FISH) to check for amplification of GLI2 and CCND1. 2. Inhibit GLI activity: Employ a direct GLI inhibitor or a compound that interferes with GLI function. |
| Upregulation of bypass pathways (e.g., PI3K/AKT). | 1. Pathway analysis: Use phospho-kinase arrays or Western blotting to identify upregulated signaling pathways in resistant cells. 2. Combination therapy: Combine the Hedgehog inhibitor with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor). |
Experimental Protocols
Protocol 1: Assessing Hedgehog Pathway Activity by qPCR
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Cell Culture and Treatment: Plate cancer cells and treat with the Hedgehog inhibitor or vehicle control for the desired time points (e.g., 24, 48 hours).
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RNA Extraction: Isolate total RNA from the cells using a commercially available kit.
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cDNA Synthesis: Reverse transcribe the RNA into cDNA.
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qPCR: Perform quantitative PCR using primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
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Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. A significant decrease in the expression of GLI1 and PTCH1 in inhibitor-treated cells compared to control cells indicates effective pathway inhibition.
Protocol 2: Cell Viability Assay to Test Combination Therapies
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Cell Plating: Seed cancer cells in 96-well plates.
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Drug Treatment: Treat the cells with a dose-response matrix of the Hedgehog inhibitor and a second inhibitor (e.g., a PI3K inhibitor). Include single-agent and vehicle controls.
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Incubation: Incubate the cells for a period that allows for a measurable effect on proliferation (e.g., 72 hours).
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Viability Measurement: Use a colorimetric or fluorometric assay (e.g., MTT, PrestoBlue) to determine cell viability.
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Data Analysis: Calculate the IC50 values for each drug alone and in combination. Use software like CompuSyn to determine if the drug combination is synergistic, additive, or antagonistic.
Visualizing Key Concepts
Below are diagrams to help visualize the Hedgehog signaling pathway, mechanisms of resistance, and strategies to overcome it.
Caption: Canonical Hedgehog Signaling Pathway.
Caption: Mechanisms of Resistance to Hedgehog Inhibitors.
Caption: Experimental Workflow for Overcoming Resistance.
References
Technical Support Center: Troubleshooting Small Molecule Hedgehog Pathway Inhibitor Degradation in Media
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of small molecule Hedgehog (Hh) pathway inhibitors in their experimental setups. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to compound degradation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I'm observing a weaker than expected or inconsistent inhibitory effect of my Hedgehog pathway inhibitor (HHI-X) in my cell-based assays. Could this be due to degradation in the media?
A: Yes, a loss of potency or inconsistent results are common indicators that your small molecule inhibitor may be degrading in the cell culture media.[1] Small molecules can be susceptible to various factors within the media that reduce their stability and, consequently, their efficacy over the course of an experiment.[1][2]
Q2: What are the common causes of small molecule degradation in cell culture media?
A: Several factors can contribute to the degradation of a small molecule inhibitor in your cell culture setup:
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Enzymatic Degradation: If you are using serum (e.g., Fetal Bovine Serum - FBS) in your media, it contains various enzymes, such as esterases and proteases, that can metabolize and inactivate your compound.[1]
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pH Instability: Most cell culture media are buffered to a physiological pH (typically 7.2-7.4). However, the chemical structure of your inhibitor may be unstable at this pH, leading to hydrolysis or other chemical degradation pathways.[3]
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Light Sensitivity: Some compounds are photosensitive and can degrade upon exposure to light, especially certain wavelengths.[3] If your experiments involve prolonged exposure to light, this could be a contributing factor.
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Temperature Sensitivity: While cell cultures are maintained at a constant temperature (typically 37°C), your inhibitor might not be stable at this temperature over extended incubation periods.[2] Thermal degradation can lead to a loss of active compound.
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Interactions with Media Components: Components in the basal media, such as amino acids or reducing agents, could potentially react with your inhibitor, leading to its degradation.[4]
Q3: How can I determine if my Hedgehog pathway inhibitor is degrading in my experimental conditions?
A: To confirm if degradation is occurring, you can perform a stability study. The general principle is to incubate your inhibitor in the complete cell culture media (including serum, if applicable) under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells. You can then collect samples at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze the concentration of the active compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] A decrease in the concentration of the parent compound over time is indicative of degradation.
Troubleshooting Guide: Hedgehog Inhibitor (HHI-X) Degradation
If you suspect your Hedgehog pathway inhibitor is degrading in the culture media, follow these troubleshooting steps to diagnose and mitigate the issue.
Problem: Reduced or Inconsistent Inhibitor Activity
Possible Cause 1: Enzymatic Degradation by Serum
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can tolerate it, try reducing the percentage of FBS in your culture medium.
-
Use Heat-Inactivated Serum: Heat inactivation of serum (typically at 56°C for 30 minutes) can denature some enzymes and may reduce the rate of compound degradation.
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Transition to Serum-Free Media: For certain cell lines, it may be possible to adapt them to a serum-free or reduced-serum medium for the duration of the experiment.
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Test Stability in Serum vs. Serum-Free Media: As a diagnostic experiment, compare the stability of your inhibitor in media with and without serum to confirm if serum components are the primary cause of degradation.
-
Possible Cause 2: pH-Mediated Degradation
-
Troubleshooting Steps:
-
Verify Media pH: Ensure your cell culture medium is properly buffered and the pH is within the expected range.
-
Consult Compound Datasheet: Review the technical datasheet for your inhibitor for information on its pH stability.
-
Perform a pH Stability Profile: If data is unavailable, you can test the stability of your compound in buffers of varying pH to determine its stability profile.
-
Possible Cause 3: Temperature or Light Sensitivity
-
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your inhibitor stock solutions and experimental plates from direct light by using amber tubes and covering plates with foil when not in use.
-
Replenish Inhibitor: For long-term experiments, consider replacing the media with freshly prepared inhibitor at regular intervals (e.g., every 24 hours) to maintain a sufficient concentration of the active compound.
-
Evaluate Temperature Stability: Review the product information for any temperature stability data. If you suspect thermal degradation, a stability study at 37°C as described in Q3 of the FAQ will be informative.
-
Summary of Troubleshooting Approaches
| Potential Problem | Suggested Solution | Experimental Verification |
| Enzymatic Degradation | Reduce serum concentration, use heat-inactivated serum, or switch to serum-free media. | Compare inhibitor stability in media +/- serum using HPLC/LC-MS. |
| pH Instability | Verify media pH and consult compound datasheet. | Test inhibitor stability in buffers with different pH values. |
| Light Sensitivity | Protect from light (amber tubes, foil). | Compare inhibitor stability in light vs. dark conditions. |
| Thermal Degradation | Replenish inhibitor in media for long-term experiments. | Perform a time-course stability study at 37°C using HPLC/LC-MS. |
Experimental Protocols
Protocol 1: Assessing Small Molecule Stability in Cell Culture Media
This protocol provides a framework for determining the stability of a Hedgehog pathway inhibitor in your specific cell culture media.
Materials:
-
Hedgehog pathway inhibitor (HHI-X) stock solution of known concentration
-
Complete cell culture medium (with serum and other supplements as used in your experiments)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Access to HPLC or LC-MS instrumentation
Methodology:
-
Preparation: Prepare a solution of your HHI-X in the complete cell culture medium at the final concentration used in your experiments.
-
Time Point 0: Immediately after preparation, take an aliquot of the solution. This will serve as your time 0 (T=0) sample. Store it at -80°C until analysis.
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Incubation: Place the remaining solution in the incubator under standard cell culture conditions (37°C, 5% CO2).
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Time Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the incubated solution and store it at -80°C.
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Sample Analysis: Once all time points are collected, analyze the concentration of the parent HHI-X in each sample using a validated HPLC or LC-MS method.
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Data Analysis: Plot the concentration of HHI-X as a percentage of the T=0 concentration against time. A significant decrease in concentration over time indicates instability.
Visualizations
Hedgehog Signaling Pathway
Caption: Canonical Hedgehog signaling pathway activation and inhibition.
Troubleshooting Workflow for Inhibitor Degradation
Caption: Logical workflow for troubleshooting suspected inhibitor degradation.
References
How to reduce Hedgehog IN-8 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hedgehog IN-8 in animal models. The information aims to help mitigate toxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Hedgehog signaling pathway. It functions by targeting Smoothened (SMO), a key signal transducer in this pathway.[1] In the canonical Hedgehog pathway, the binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to its receptor Patched (PTCH) relieves the inhibition of SMO.[2][3] Activated SMO then initiates a downstream signaling cascade that leads to the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[4][5] By inhibiting SMO, this compound effectively blocks this signaling cascade.
Q2: What are the common toxicities associated with Hedgehog pathway inhibitors (HPIs) in animal models?
While specific data for this compound is limited, class-effects of HPIs observed in preclinical and clinical studies can provide guidance. Common adverse events include:
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Weight loss: This is a frequently reported side effect and can be multifactorial, stemming from decreased appetite, gastrointestinal issues, or metabolic changes.[6][7]
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Muscle spasms: A common and often dose-limiting toxicity.[6][7]
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Alopecia (Hair loss): HPIs can interfere with the hair follicle cycle.[6][7]
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Gastrointestinal issues: Nausea, vomiting, diarrhea, and decreased appetite are often observed.[1]
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Taste disturbances (Dysgeusia): This can contribute to decreased food intake and weight loss.[6][7]
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Hepatotoxicity: Elevations in liver enzymes have been reported with some HPIs.[1]
It is crucial to closely monitor animals for these signs of toxicity throughout the study.
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Selection
Problem: this compound is a highly lipophilic compound with poor aqueous solubility, making it difficult to prepare a suitable formulation for in vivo administration.
Solution:
-
Vehicle Screening: It is essential to perform a vehicle screening study to identify a well-tolerated and effective vehicle. Start with common vehicles used for poorly soluble compounds in animal studies.
Vehicle Composition Considerations Corn Oil 100% Corn Oil Commonly used for oral gavage. Can be variable in composition. PEG400/Saline 30-60% PEG400 in saline Good for subcutaneous or intraperitoneal injection. Viscosity increases with PEG400 concentration. DMSO/Saline 5-10% DMSO in saline Can be used for IP injection, but DMSO can have its own biological effects and toxicity. Use the lowest effective concentration. Tween 80/Saline 0.5-5% Tween 80 in saline A surfactant that can improve solubility. Can cause hypersensitivity reactions in some animals. Hydroxypropyl-β-cyclodextrin (HPβCD) 20-40% in water or saline Can form inclusion complexes to enhance solubility. Generally well-tolerated but can cause renal toxicity at high doses. -
Formulation Protocol:
-
Start by dissolving this compound in a small amount of a strong organic solvent like DMSO.
-
Slowly add the co-solvent (e.g., PEG400 or Tween 80) while vortexing.
-
Finally, add the aqueous component (saline or water) dropwise while continuously mixing to avoid precipitation.
-
Visually inspect the final formulation for any precipitates. If present, sonication or gentle warming may help, but the formulation should be stable at room temperature before administration.
-
Issue 2: Observed Toxicity in Animal Models
Problem: Animals are showing signs of toxicity such as significant weight loss, lethargy, or severe muscle spasms after administration of this compound.
Solution:
-
Dose Reduction: The most straightforward approach is to reduce the dose. Conduct a dose-response study to find the minimum effective dose that achieves the desired biological effect with minimal toxicity.
-
Alternative Dosing Schedule: Instead of daily dosing, consider intermittent dosing schedules (e.g., every other day, or 5 days on/2 days off). This can allow the animals to recover from the acute toxic effects of the compound.
-
Route of Administration: The route of administration can significantly impact toxicity. If one route (e.g., intraperitoneal) is causing localized irritation or high peak plasma concentrations leading to toxicity, consider an alternative route like oral gavage or subcutaneous injection, which may provide a different pharmacokinetic profile. Bolus administrations via IP injection or oral gavage can lead to rapid clearance and toxicity.[8] Continuous infusion via osmotic pumps can maintain steady-state concentrations and may reduce toxicity.[8]
Route Potential Advantages Potential Disadvantages Oral (gavage) Less invasive, mimics clinical route for some HPIs. First-pass metabolism, potential for GI toxicity. Intraperitoneal (IP) Bypasses first-pass metabolism, rapid absorption. Can cause local irritation, peritonitis, and high peak concentrations. Subcutaneous (SC) Slower absorption, more sustained release. Can cause local tissue reaction, limited volume. Intravenous (IV) 100% bioavailability, precise dose delivery. Requires catheterization, rapid clearance, potential for acute toxicity. -
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition (e.g., high-calorie food) and hydration, to help them tolerate the treatment.
Experimental Protocols
Protocol 1: Dose-Finding and Toxicity Study
-
Animal Model: Select the appropriate animal model (e.g., C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Divide animals into at least 4 groups (n=5-8 per group):
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Group 1: Vehicle control
-
Group 2: Low dose this compound
-
Group 3: Mid dose this compound
-
Group 4: High dose this compound
-
-
Dose Selection: Based on in vitro IC50 values and literature on similar compounds, a starting range could be 10, 25, and 50 mg/kg.
-
Administration: Administer the compound and vehicle daily for 14-28 days via the chosen route.
-
Monitoring:
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Daily: Record body weight, food and water intake, and clinical signs of toxicity (e.g., lethargy, ruffled fur, muscle tremors).
-
Weekly: Collect blood samples for complete blood count (CBC) and serum chemistry (liver and kidney function tests).
-
-
Endpoint Analysis: At the end of the study, perform a complete necropsy and collect tissues for histopathological analysis, particularly the liver, kidneys, and spleen.
Protocol 2: Vehicle Formulation and Stability Test
-
Preparation: Prepare small batches of this compound in different vehicle formulations as described in the troubleshooting guide.
-
Solubility Assessment: Determine the maximum concentration of this compound that can be dissolved in each vehicle without precipitation.
-
Stability Test: Store the formulations at room temperature and 4°C. Visually inspect for precipitation at 1, 4, and 24 hours after preparation.
-
In Vivo Tolerance: Administer the most promising vehicle formulations (without the compound) to a small group of animals and monitor for any adverse reactions for 3-5 days.
Visualizations
Caption: Canonical Hedgehog Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for mitigating this compound toxicity in animal models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The emerging roles of Hedgehog signaling in tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hedgehog pathway inhibition in advanced basal cell carcinoma: latest evidence and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with Hedgehog IN-8 western blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during western blotting experiments, with a focus on achieving consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your western blot experiments.
Issue 1: Weak or No Signal
You've run your western blot, but the band of interest is faint or completely absent. This is a common issue with several potential causes.
Troubleshooting Weak or No Signal
| Potential Cause | Recommended Solution |
| Inactive Antibody | Perform a dot blot to check the activity of the primary and secondary antibodies. Ensure antibodies have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles. |
| Insufficient Antibody Concentration | Optimize the concentration of the primary and secondary antibodies by performing a titration (e.g., trying dilutions of 1:500, 1:1000, 1:2000). Increase the incubation time, for instance, overnight at 4°C.[1] |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel.[1] Consider enriching your sample for the target protein through immunoprecipitation. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider adding a low percentage of SDS (0.01-0.05%) to the transfer buffer. For low molecular weight proteins, use a membrane with a smaller pore size (0.2 µm) and consider adding 20% methanol to the transfer buffer.[1][2] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[3] |
| Inhibited Detection Reagent | Ensure that buffers used for washing and antibody dilution do not contain sodium azide, as it inhibits horseradish peroxidase (HRP).[4][5] Use fresh detection reagents.[5] |
Issue 2: High Background
A high background can obscure the signal from your protein of interest, making data interpretation difficult.
Troubleshooting High Background
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to bovine serum albumin (BSA) or vice versa).[6] Some blocking solutions can mask certain antigens, so optimization is key.[1] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[3][7] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[1] Adding a detergent like Tween 20 (0.05-0.1%) to the wash buffer can help reduce non-specific binding.[4] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the blocking and incubation steps.[4] |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any precipitates.[1] |
| Overexposure | Reduce the exposure time during signal detection.[1] |
Issue 3: Non-Specific Bands
The presence of unexpected bands can be due to several factors, from antibody cross-reactivity to sample degradation.
Troubleshooting Non-Specific Bands
| Potential Cause | Recommended Solution |
| Antibody Cross-Reactivity | Use a more specific antibody, such as a monoclonal antibody.[7] Run a control lane with just the secondary antibody to see if it binds non-specifically.[4] |
| Too Much Protein Loaded | Reduce the amount of protein loaded per lane to minimize non-specific interactions.[1][7] |
| Sample Degradation | Add protease inhibitors to your lysis buffer to prevent protein degradation.[8] Prepare fresh samples and avoid repeated freeze-thaw cycles. |
| Antibody Concentration Too High | Decrease the concentration of the primary antibody.[1][7] |
| Incomplete Protein Reduction | Ensure your sample buffer contains a sufficient concentration of a reducing agent (like DTT or β-mercaptoethanol) and that samples are adequately heated before loading to break up protein complexes.[4] |
Issue 4: Inconsistent Results with a Novel Reagent (e.g., "Hedgehog IN-8")
When working with a new or uncharacterized reagent, such as a novel inhibitor or antibody, inconsistent results can be particularly challenging. The term "this compound" does not correspond to a standard, widely documented protein or reagent in scientific literature. If you are experiencing issues with a reagent of this name, it is likely a specific internal designation, a novel compound, or a custom antibody.
Troubleshooting a Novel Reagent
| Potential Cause | Recommended Solution |
| Unknown Antibody Specificity | If "this compound" is an antibody, its specificity may be unknown or poorly characterized. Validate the antibody by running positive and negative controls. A positive control could be a cell lysate known to express the target protein, while a negative control could be from a knockout cell line. |
| Reagent Instability or Impurity | If it is a compound or inhibitor, its stability and purity could be a factor. Ensure it is stored correctly and consider analytical methods to check its integrity. |
| Off-Target Effects | A novel inhibitor may have off-target effects that influence protein expression in unexpected ways. Compare results with known, well-characterized inhibitors of the same pathway. |
| Suboptimal Experimental Conditions | The optimal conditions for this new reagent (e.g., concentration for an inhibitor, dilution for an antibody) are likely unknown. A systematic optimization of concentrations and incubation times is crucial. |
Experimental Protocols
A standard western blot protocol is provided below. This should be optimized for your specific protein of interest and antibodies.
Standard Western Blot Protocol
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford).
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load samples into the wells of a polyacrylamide gel.
-
Run the gel in electrophoresis buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer is often recommended for higher efficiency and resolution.[8]
-
After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer or TBST to the desired concentration.
-
Incubate the membrane with the primary antibody solution, typically for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer or TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step as described in step 6 to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (e.g., ECL).
-
Capture the signal using an imaging system or X-ray film.
-
Visualizations
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and has been implicated in cancer.[9] The core of the pathway involves the ligand (like Sonic Hedgehog, SHH) binding to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). This leads to the activation of GLI transcription factors.[10][11]
Caption: The canonical Hedgehog signaling pathway in its "OFF" and "ON" states.
Western Blot Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve common western blot problems.
Caption: A logical workflow for troubleshooting common western blot issues.
References
- 1. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. wildtypeone.substack.com [wildtypeone.substack.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. Emerging Roles of Hedgehog Signaling in Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hedgehog-induced PD-L1 on tumor-associated macrophages is critical for suppression of tumor-infiltrating CD8+ T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hedgehog Signaling Controls T Cell Killing at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Hedgehog Pathway Blockade: A Comparative Analysis of Hedgehog IN-8 and Vismodegib in Basal Cell Carcinoma Models
In the landscape of targeted therapies for basal cell carcinoma (BCC), inhibitors of the Hedgehog (Hh) signaling pathway have emerged as a cornerstone of treatment for advanced and metastatic disease. This guide provides a detailed comparison of two such inhibitors, Hedgehog IN-8 and vismodegib, focusing on their performance in preclinical and clinical models of BCC. It is important to note that "this compound" is likely a developmental or internal designation for a compound that is now widely known as vismodegib (also referred to by its research code, GDC-0449 or HhAntag691). Therefore, this guide will present a comprehensive overview of the mechanism and efficacy of vismodegib, which represents the clinical embodiment of this inhibitory molecule.
Mechanism of Action: Targeting the Smoothened Receptor
The Hedgehog signaling pathway plays a crucial role in embryonic development and is largely inactive in adult tissues.[1] In BCC, aberrant activation of this pathway, often due to mutations in the Patched (PTCH) or Smoothened (SMO) genes, leads to uncontrolled cell proliferation.[2][3]
Vismodegib functions as a potent and selective inhibitor of the Hh pathway by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the cascade.[4][5] In the canonical pathway, the binding of a Hedgehog ligand to the PTCH receptor alleviates its inhibition of SMO. This allows SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of genes involved in cell growth and differentiation. By binding to SMO, vismodegib prevents this downstream signaling, effectively shutting down the pro-proliferative signals that drive BCC growth.[4][5]
An additional mechanism of action identified for HhAntag691 (vismodegib) is the potent inhibition of ATP-binding cassette (ABC) transporters, specifically ABCG2/BCRP and ABCB1/Pgp.[6] These transporters are often associated with multidrug resistance in cancer. The ability of vismodegib to inhibit these pumps could potentially enhance its own efficacy and that of other chemotherapeutic agents.[4][6]
Caption: Mechanism of Hedgehog pathway inhibition by vismodegib.
Efficacy in Basal Cell Carcinoma Models
Vismodegib has demonstrated significant efficacy in both preclinical and clinical models of basal cell carcinoma.
Preclinical Data
In preclinical studies using mouse models of medulloblastoma, a cancer also driven by Hedgehog pathway activation, HhAntag691 (vismodegib) led to complete tumor regression after just four days of treatment.[4] These potent effects in a related cancer type provided a strong rationale for its development in BCC.
Clinical Trial Data
The pivotal clinical trial for vismodegib was the ERIVANCE study, a phase II trial that enrolled patients with locally advanced or metastatic BCC.[7] The results of this study were instrumental in the FDA approval of vismodegib for these indications.[4][8]
| Endpoint | Locally Advanced BCC (n=63) | Metastatic BCC (n=33) |
| Objective Response Rate (ORR) | 43% | 30% |
| Complete Response (CR) | 21% | 0% |
| Partial Response (PR) | 22% | 30% |
| Median Duration of Response | 7.6 months | 7.6 months |
| (Data from the ERIVANCE study) |
A systematic review of studies on vismodegib for locally advanced BCC showed a complete response rate ranging from 0% to 54.1%, with a weighted average of 31.1%.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for assessing the efficacy of vismodegib.
In Vitro Cell Viability Assay
A common method to assess the direct effect of a drug on cancer cells is a cell viability assay.
Caption: A typical workflow for assessing cell viability in vitro.
-
Cell Culture: Basal cell carcinoma cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Vismodegib is dissolved in a suitable solvent (e.g., DMSO) and added to the cell media at a range of concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the drug to exert its effects.
-
Viability Assessment: A viability reagent, such as MTS or MTT, is added to each well. These reagents are converted into a colored product by metabolically active cells.
-
Data Acquisition: The absorbance of each well is measured using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: The data is used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Clinical Trial Protocol for Advanced Basal Cell Carcinoma
The ERIVANCE study provides a framework for the clinical evaluation of Hedgehog pathway inhibitors.
-
Patient Population: Adult patients with histologically confirmed locally advanced or metastatic basal cell carcinoma who are not candidates for surgery or radiation.[4]
-
Treatment: Patients receive a daily oral dose of 150 mg of vismodegib.[4] Treatment continues until disease progression or unacceptable toxicity.[4]
-
Tumor Assessment: Tumor response is assessed every 8 weeks using RECIST (Response Evaluation Criteria in Solid Tumors) for metastatic disease and by measuring the external diameter of the lesion and assessing ulceration for locally advanced disease.
-
Endpoints: The primary endpoint is the objective response rate (ORR), which is the sum of complete and partial responses. Secondary endpoints include duration of response, progression-free survival, and overall survival.
-
Safety and Tolerability: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Common side effects of vismodegib include muscle spasms, hair loss, and taste disturbances.[8]
Summary and Conclusion
While the query posed a comparison between this compound and vismodegib, the available evidence strongly indicates that these are different names for the same Smoothened inhibitor. Vismodegib has revolutionized the treatment of advanced basal cell carcinoma by providing a highly effective targeted therapy for a disease with previously limited options. Its mechanism of action, centered on the inhibition of the Hedgehog signaling pathway, is well-characterized, and its clinical efficacy is supported by robust data from pivotal trials. Ongoing research continues to explore its use in other malignancies and strategies to overcome resistance. The detailed experimental protocols provided serve as a guide for researchers in the continued evaluation of Hedgehog pathway inhibitors in oncology.
References
- 1. Vismodegib and Sonidegib in Locally Advanced and Metastatic Basal Cell Carcinoma: Update on Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response [frontiersin.org]
- 3. Skin tumors develop specific mutations to resist drug, researchers say [med.stanford.edu]
- 4. Hedgehog Pathway Inhibitor HhAntag691 Is a Potent Inhibitor of ABCG2/BCRP and ABCB1/Pgp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Hedgehog pathway inhibitor HhAntag691 is a potent inhibitor of ABCG2/BCRP and ABCB1/Pgp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. dermatologytimes.com [dermatologytimes.com]
Validating the Effect of Hedgehog IN-8 on SMO Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hedgehog IN-8 (also known as Hedgehog Antagonist VIII), a potent modulator of the Hedgehog (Hh) signaling pathway. Its performance is compared with other known Smoothened (SMO) inhibitors, supported by a review of relevant experimental data and detailed experimental protocols. This document aims to serve as a valuable resource for researchers investigating the Hedgehog pathway and developing novel therapeutics.
Introduction to Hedgehog Signaling and SMO Phosphorylation
The Hedgehog signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development of various cancers. A key event in the activation of the Hh pathway is the phosphorylation of the G protein-coupled receptor-like protein Smoothened (SMO). In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO activity. Upon binding of the Hh ligand to PTCH, this inhibition is relieved, leading to the accumulation and phosphorylation of SMO at the primary cilium.[1] This phosphorylation is a critical step that triggers a downstream signaling cascade, ultimately leading to the activation of GLI transcription factors and the expression of Hh target genes.[1]
This compound: Mechanism of Action
This compound, also known as Hedgehog Antagonist VIII, is a cell-permeable quinazolinyl-urea compound identified as a potent antagonist of the Hedgehog signaling pathway.[2][3] Its primary mechanism of action is the inhibition of the transcriptional activity of GLI proteins.[2] While direct experimental data on the effect of this compound on the phosphorylation of SMO is not extensively documented in publicly available research, its role as a Hedgehog pathway antagonist that affects downstream events strongly suggests that it acts at or upstream of SMO.
Studies on other SMO antagonists have shown that they can inhibit Hh signaling by directly binding to the SMO receptor. This binding prevents the conformational changes and subsequent phosphorylation required for SMO activation and ciliary accumulation.[4][5] It is highly probable that this compound functions in a similar manner, by either directly binding to SMO and preventing its phosphorylation or by inhibiting its translocation to the primary cilium where the phosphorylation events occur.
Comparative Analysis with Alternative SMO Inhibitors
To understand the potential effects of this compound, it is useful to compare it with well-characterized SMO inhibitors such as Vismodegib and Sonidegib.
| Feature | This compound (Hedgehog Antagonist VIII) | Vismodegib (GDC-0449) | Sonidegib (LDE-225) |
| Chemical Class | Quinazolinyl-urea | Pyridyl-substituted benzamide | Biphenyl-carboxamide |
| Reported IC50 | 70 nM (for Gli transcription)[2] | ~3 nM (for SMO binding) | ~1.3 nM (for mouse SMO binding), ~2.5 nM (for human SMO binding) |
| Mechanism of Action | Potent antagonist of Hedgehog signaling, inhibits Gli transcription. Likely acts at the level of SMO.[2] | Direct SMO antagonist, binds to the heptahelical bundle of the SMO receptor.[6] | Potent and selective SMO antagonist.[7] |
| Effect on SMO Phosphorylation | Not directly reported, but inferred to be inhibitory based on downstream effects. | Prevents the conformational change required for SMO phosphorylation and activation. | Inhibits SMO activation and subsequent downstream signaling. |
| Effect on SMO Ciliary Localization | Likely inhibits ciliary accumulation, similar to other SMO antagonists. | Inhibits Hh-induced SMO accumulation in the primary cilium.[5] | Inhibits SMO translocation to the primary cilium. |
Experimental Protocols
To validate the effect of this compound on SMO phosphorylation, a series of biochemical and cell-based assays can be employed.
Experimental Protocol: In Vitro SMO Phosphorylation Assay
Objective: To determine the direct effect of this compound on the phosphorylation of SMO by relevant kinases (e.g., PKA, CK1).
Materials:
-
Recombinant human SMO protein
-
Active PKA and CK1 kinases
-
This compound, Vismodegib (positive control), DMSO (vehicle control)
-
[γ-³²P]ATP
-
Kinase buffer
-
SDS-PAGE gels and blotting apparatus
-
Phosphorimager
Procedure:
-
Prepare reaction mixtures containing kinase buffer, recombinant SMO protein, and either this compound, Vismodegib, or DMSO at various concentrations.
-
Initiate the phosphorylation reaction by adding the active kinase (PKA or CK1) and [γ-³²P]ATP.
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Expose the membrane to a phosphor screen and visualize the radiolabeled (phosphorylated) SMO using a phosphorimager.
-
Quantify the band intensities to determine the extent of SMO phosphorylation in the presence of the inhibitors.
Experimental Protocol: Cellular Assay for SMO Phosphorylation
Objective: To assess the effect of this compound on SMO phosphorylation in a cellular context.
Materials:
-
NIH/3T3 cells or other suitable cell line expressing endogenous or tagged SMO
-
Sonic Hedgehog (Shh) ligand or a SMO agonist (e.g., SAG)
-
This compound, Vismodegib, DMSO
-
Cell lysis buffer
-
Antibodies: anti-phospho-SMO, anti-total-SMO, secondary antibodies
-
Western blotting reagents and equipment
Procedure:
-
Culture NIH/3T3 cells to an appropriate confluency.
-
Treat the cells with this compound, Vismodegib, or DMSO for a specified pre-incubation period.
-
Stimulate the cells with Shh ligand or SAG to induce SMO phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Perform Western blotting using anti-phospho-SMO and anti-total-SMO antibodies to detect the levels of phosphorylated and total SMO, respectively.
-
Quantify the band intensities to determine the ratio of phosphorylated SMO to total SMO.
Visualizations
Caption: The Hedgehog signaling pathway and the putative inhibitory point of this compound.
Caption: Workflow for assessing the effect of this compound on SMO phosphorylation in cells.
Caption: Logical flow for the validation of this compound's effect on SMO phosphorylation.
References
- 1. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Potent inhibitors of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective identification of hedgehog pathway antagonists by direct analysis of smoothened ciliary translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Identification of Hedgehog Pathway Antagonists By Direct Analysis of Smoothened Ciliary Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Hedgehog Pathway Inhibitors: GANT61 versus Vismodegib in Targeting Gli Transcription
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor for the Hedgehog (Hh) signaling pathway is critical for advancing research in oncology and developmental biology. This guide provides an objective comparison of two prominent Hedgehog pathway inhibitors, GANT61 and Vismodegib (GDC-0449), focusing on their distinct mechanisms of action and their efficacy in modulating Gli-mediated transcription.
The Hedgehog signaling pathway plays a pivotal role in embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers, making it a key target for therapeutic intervention. Inhibition of this pathway can be achieved at different nodes, primarily targeting the transmembrane protein Smoothened (SMO) or the downstream effector Gli transcription factors. This guide will delve into a comparative analysis of Vismodegib, a potent SMO inhibitor, and GANT61, a direct inhibitor of the Gli transcription factors.
Mechanism of Action: A Tale of Two Targets
GANT61 and Vismodegib inhibit the Hedgehog pathway at distinct points, leading to different downstream consequences and potential therapeutic applications.
GANT61 acts as a direct antagonist of the Gli family of transcription factors (Gli1 and Gli2). It is understood to interfere with the DNA-binding ability of Gli proteins, thereby preventing the transcription of Hh target genes.[1][2][3] This mechanism of action, downstream of SMO, makes GANT61 a valuable tool for studying Gli function and a potential therapeutic for cancers with resistance to SMO inhibitors or with non-canonical activation of Gli.[4]
Vismodegib (GDC-0449) , on the other hand, is a potent and specific inhibitor of Smoothened (SMO), a key signal transducer in the Hh pathway.[5][6][7] By binding to and inhibiting SMO, Vismodegib prevents the downstream activation of the Gli transcription factors, effectively shutting down the signaling cascade at an upstream juncture.[6][7]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for GANT61 and Vismodegib in inhibiting Hedgehog pathway activity, specifically focusing on Gli-mediated transcription.
| Inhibitor | Target | Assay | IC50 Value | References |
| GANT61 | Gli1/Gli2 | Gli-dependent luciferase reporter assay in GLI-transfected HEK293T cells | ~5 µM | [8] |
| Gli-luciferase reporter NIH3T3 cell line (with PUR as agonist) | 2.5 µM | [4] | ||
| Vismodegib (GDC-0449) | Smoothened (SMO) | Hedgehog pathway inhibition (cell-free assay) | 3 nM | [9][10] |
| Gli-luciferase NIH3T3 cell line | 7.2 nM | [9] |
Visualizing the Inhibition: Signaling Pathway and Experimental Workflow
To better illustrate the points of intervention and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: The Hedgehog signaling pathway and points of inhibition for Vismodegib and GANT61.
References
- 1. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vismodegib, a small-molecule inhibitor of the hedgehog pathway for the treatment of advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
A Comparative Analysis of Hedgehog Pathway Inhibitors: Hedgehog IN-8 and Cyclopamine
In the landscape of cancer research and developmental biology, the Hedgehog (Hh) signaling pathway has emerged as a critical regulator of cell differentiation, proliferation, and tissue patterning. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of the Hh pathway: the synthetic compound Hedgehog IN-8 and the naturally derived steroidal alkaloid, cyclopamine. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and experimental applications of these two widely used Smoothened (SMO) antagonists.
Introduction to this compound and Cyclopamine
Both this compound, also known as Hedgehog Antagonist VIII, and cyclopamine exert their inhibitory effects on the Hh pathway by targeting the G protein-coupled receptor, Smoothened (SMO). In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of PTCH on SMO. This allows SMO to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors and the expression of Hh target genes. By binding to and inhibiting SMO, both this compound and cyclopamine effectively block this signaling cascade.
This compound is a cell-permeable, synthetic quinazolinyl-urea compound developed through medicinal chemistry efforts to identify potent Hh pathway inhibitors.
Cyclopamine , on the other hand, is a naturally occurring steroidal alkaloid first isolated from the corn lily (Veratrum californicum). Its discovery was linked to observations of cyclopia in lambs born to ewes that had ingested the plant. This teratogenic effect was later attributed to its potent inhibition of the Hh pathway.
Mechanism of Action: Targeting Smoothened
The primary mechanism of action for both this compound and cyclopamine is the direct inhibition of the Smoothened (SMO) receptor, a key transducer of the Hedgehog signal.
Quantitative Performance Comparison
A direct comparison of the inhibitory potency of this compound and cyclopamine is crucial for experimental design. The half-maximal inhibitory concentration (IC50) is a common metric for this purpose. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and specific readout used. The data presented below is compiled from various sources, and direct comparisons should be made with caution unless the data is from a head-to-head study.
| Inhibitor | Chemical Formula | Molecular Weight ( g/mol ) | Reported IC50 | Assay Type | Reference |
| This compound | C₂₃H₁₅ClF₄N₄O₂ | 490.8 | 70 nM | Gli-Luciferase Reporter Assay | [Vendor Data] |
| Cyclopamine | C₂₇H₄₁NO₂ | 411.63 | 46 nM | Hh Cell Assay | [1] |
| 150-300 nM | Shh-LIGHT2 Luciferase Reporter Assay | [2] | |||
| ~5 µM | Inhibition of OPC differentiation | [3] |
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Hedgehog Pathway Activity Assessment: Gli-Luciferase Reporter Assay
This assay measures the transcriptional activity of GLI, the downstream effector of the Hedgehog pathway.
Objective: To quantify the inhibitory effect of this compound and cyclopamine on Hedgehog pathway signaling.
Materials:
-
Shh-light II cells (e.g., NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).
-
Dulbecco's Modified Eagle's Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
This compound and cyclopamine stock solutions (in DMSO).
-
Recombinant Sonic Hedgehog (Shh-N) protein.
-
96-well white, clear-bottom tissue culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Shh-light II cells in a 96-well plate at a density of 2 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: The following day, replace the medium with DMEM containing 0.5% FBS and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and cyclopamine in low-serum medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Pathway Activation: Add recombinant Shh-N protein to a final concentration of 100 ng/mL to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Cell Viability Assessment: MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the effect of this compound and cyclopamine on the viability of cancer cell lines with aberrant Hedgehog signaling.
Materials:
-
Cancer cell line with known Hh pathway activation (e.g., Daoy medulloblastoma cells).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound and cyclopamine stock solutions (in DMSO).
-
96-well clear tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in complete growth medium. Incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or cyclopamine. Include a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the concentration that inhibits cell viability by 50% (IC50).
In Vivo Efficacy and Toxicity
This compound
-
Efficacy: Preclinical data on the in vivo efficacy of this compound is limited in publicly available literature. However, as a potent SMO antagonist, it is expected to exhibit anti-tumor activity in Hh-dependent cancer models.
-
Toxicity: Specific in vivo toxicity data for this compound is not extensively reported in peer-reviewed publications. Standard handling procedures are recommended for this research compound.
Cyclopamine
-
Efficacy: Cyclopamine has demonstrated in vivo efficacy in various preclinical cancer models. For instance, it has been shown to inhibit the growth of pancreatic cancer xenografts and prolong survival in a mouse model of medulloblastoma.[4]
-
Toxicity: The primary toxicity associated with cyclopamine is its teratogenicity, causing severe developmental defects.[5] In adult animals, high doses can lead to adverse effects, although some studies suggest it is relatively well-tolerated at therapeutic doses.[2] A derivative of cyclopamine, saridegib (IPI-926), has undergone clinical trials, with reported class-specific toxicities including muscle spasms, alopecia, and dysgeusia.
Summary and Conclusion
Both this compound and cyclopamine are valuable tools for investigating the Hedgehog signaling pathway and for the preclinical evaluation of Hh pathway inhibition as a therapeutic strategy.
This compound offers the advantage of being a synthetic compound with a well-defined potency in reporter assays. Its chemical structure is distinct from the steroidal scaffold of cyclopamine, which may offer different pharmacokinetic and pharmacodynamic properties.
Cyclopamine , as the pioneering natural product inhibitor of the Hh pathway, has a more extensive body of literature supporting its mechanism of action and in vivo efficacy. However, its natural origin can lead to variability, and its teratogenic potential is a significant consideration.
The choice between this compound and cyclopamine will depend on the specific experimental goals, the need for a synthetic versus a natural product inhibitor, and considerations of potency and potential off-target effects. For quantitative in vitro studies, the use of a synthetic compound like this compound may provide greater consistency. For in vivo studies aiming to build upon the extensive existing literature, cyclopamine remains a relevant and important tool. Researchers are encouraged to carefully consider the data presented and to perform their own validation experiments to ensure the suitability of either inhibitor for their specific research applications.
References
- 1. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hedgehog Pathway Inhibitors in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, is frequently hijacked by cancer cells to promote their growth, survival, and resistance to therapy.[1][2][3] Consequently, inhibitors targeting this pathway have emerged as a promising class of anti-cancer agents. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumors into immunodeficient mice, offer a clinically relevant platform for evaluating the efficacy of these inhibitors.[4][5][6] This guide provides a comparative overview of key Hedgehog pathway inhibitors, summarizing their anti-tumor activity in PDX models and detailing the experimental protocols used for their validation.
Targeting the Hedgehog Pathway: A Comparison of Inhibitor Mechanisms
The Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.
Hedgehog pathway inhibitors can be broadly categorized based on their molecular targets within this pathway:
-
SMO Inhibitors: These molecules, such as Vismodegib and Sonidegib, bind directly to the SMO receptor, preventing its activation and thereby blocking downstream signaling.
-
GLI Inhibitors: These agents, including GANT61 and Arsenic Trioxide (ATO), target the GLI transcription factors at the terminal end of the pathway. This approach may offer an advantage in overcoming resistance mechanisms that can arise from mutations in SMO or in cases where the pathway is activated downstream of SMO.[7][8][9]
The following diagram illustrates the canonical Hedgehog signaling pathway and the points of intervention for these different classes of inhibitors.
Anti-Tumor Activity in Patient-Derived Xenograft (PDX) Models: A Comparative Summary
The following table summarizes the anti-tumor activity of various Hedgehog pathway inhibitors in different cancer types using PDX models.
| Inhibitor | Class | Cancer Type | PDX Model | Key Findings | Reference |
| Sonidegib | SMO Inhibitor | Medulloblastoma (SHH subtype) | Orthotopic PDX | Induced resistance in a sensitive PDX model after intermittent treatment. Resistant tumors frequently developed SMO mutations. | [10][11][12] |
| GANT61 | GLI Inhibitor | Pancreatic Cancer | NOD/SCID/IL2R gamma null mice with pancreatic cancer stem cells | Inhibited tumor growth, suppressed expression of GLI1, GLI2, and other cancer-related genes. | [13][14] |
| Arsenic Trioxide (ATO) | GLI Inhibitor | Ewing Sarcoma | Subcutaneous Xenograft | Inhibited in vivo growth of Ewing Sarcoma. | [7][15] |
| Arsenic Trioxide (ATO) | GLI Inhibitor | Medulloblastoma | Spontaneous mouse model | Improved survival in a transgenic mouse model of medulloblastoma. | [7][15] |
| Arsenic Trioxide (ATO) | GLI Inhibitor | Osteosarcoma | Nude mice xenograft | Prevented the growth of osteosarcoma. | [8][9] |
| Arsenic Trioxide (ATO) | GLI Inhibitor | Pancreatic Cancer | SW1990 xenografts | Combination with gemcitabine inhibited tumor growth. | [16] |
Experimental Protocols
Establishment and Propagation of Patient-Derived Xenografts
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy.
-
Implantation: The tumor tissue is sectioned into small fragments (typically 2-3 mm³) and subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Passaging: Once tumors reach a predetermined size (e.g., 1000-1500 mm³), they are harvested, sectioned, and re-implanted into new cohorts of mice for expansion and subsequent experiments. Early passages are generally preferred to maintain the genetic and phenotypic characteristics of the original patient tumor.
In Vivo Anti-Tumor Efficacy Studies
-
Cohort Formation: Mice bearing established PDX tumors of a specified size are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., Hedgehog IN-8) and control vehicle are administered to the respective cohorts according to a predetermined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Volume Measurement: Tumor dimensions are measured at regular intervals throughout the study. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Animal body weight is monitored as an indicator of treatment-related toxicity.
-
Endpoint Analysis: At the end of the study (defined by a specific time point or tumor volume endpoint), tumors are excised, weighed, and processed for further analysis (e.g., histopathology, gene expression analysis).
The following diagram illustrates a typical workflow for validating the anti-tumor activity of a Hedgehog pathway inhibitor in PDX models.
Conclusion
Patient-derived xenograft models provide a powerful preclinical tool for evaluating the efficacy of Hedgehog pathway inhibitors. The choice of inhibitor, targeting either SMO or the downstream GLI transcription factors, can have significant implications for overcoming potential resistance mechanisms. The data from PDX studies, as summarized in this guide, are crucial for informing the clinical development of novel anti-cancer therapies that target the Hedgehog signaling pathway. As research continues, the use of co-clinical trial platforms, where PDX models are evaluated in parallel with patients, will further enhance our ability to predict clinical responses and personalize cancer treatment.[5]
References
- 1. The emerging roles of Hedgehog signaling in tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived xenografts: a relevant preclinical model for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine [mdpi.com]
- 7. Arsenic trioxide inhibits human cancer cell growth and tumor development in mice by blocking Hedgehog/GLI pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arsenic Trioxide Prevents Osteosarcoma Growth by Inhibition of GLI Transcription via DNA Damage Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arsenic Trioxide Prevents Osteosarcoma Growth by Inhibition of GLI Transcription via DNA Damage Accumulation | PLOS One [journals.plos.org]
- 10. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Arsenic trioxide inhibits viability of pancreatic cancer stem cells in culture and in a xenograft model via binding to SHH-Gli - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Itraconazole vs. Vismodegib in Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Note on "Hedgehog IN-8": Initial searches for a compound named "this compound" did not yield any specific information, suggesting it may be an internal designation, a novel compound not yet in the public domain, or a misnomer. Therefore, this guide provides a head-to-head comparison of the well-characterized Hedgehog pathway inhibitor itraconazole with the FDA-approved targeted therapy vismodegib . This comparison offers valuable insights into two distinct mechanisms of targeting the Smoothened (SMO) protein.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant reactivation in adults is a known driver of several cancers, including basal cell carcinoma (BCC) and medulloblastoma (MB). A key mediator in this pathway is the transmembrane protein Smoothened (SMO). Consequently, SMO has emerged as a prime therapeutic target for anti-cancer drug development.
This guide provides a comprehensive, data-driven comparison of two prominent SMO inhibitors: itraconazole, a repurposed antifungal agent, and vismodegib, a first-in-class FDA-approved drug for BCC. While both compounds target SMO, they do so through distinct mechanisms, leading to differences in potency, resistance profiles, and potential for combination therapies.
Mechanism of Action
Both itraconazole and vismodegib inhibit the Hedgehog signaling pathway by targeting the G-protein coupled receptor, Smoothened (SMO). However, they achieve this through different binding mechanisms.
Itraconazole is an antifungal drug that was later identified as a potent antagonist of the Hh signaling pathway.[1] It inhibits SMO at a site distinct from the binding site of cyclopamine and other SMO antagonists like vismodegib.[2][3][4] This distinct mechanism of action allows itraconazole to be effective against some SMO mutations that confer resistance to other inhibitors.[4][5] Itraconazole prevents the ciliary accumulation of SMO, which is a crucial step in the activation of the Hh pathway.[1]
Vismodegib (GDC-0449) is a selective inhibitor of the Hedgehog pathway that directly binds to and inhibits SMO.[6][7][8] This binding prevents the downstream activation of the GLI family of transcription factors, which are responsible for the expression of Hh target genes that promote cell proliferation and survival.[6][7] Vismodegib was the first FDA-approved drug targeting the Hedgehog pathway for the treatment of advanced basal cell carcinoma.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for itraconazole and vismodegib, providing a clear comparison of their in vitro potency and in vivo efficacy.
Table 1: In Vitro Potency of Itraconazole and Vismodegib
| Parameter | Itraconazole | Vismodegib (GDC-0449) | Cell Line / Assay Condition |
| IC50 | ~800 nM[1] | 3 nM[9] | Shh-Light II cells (Gli-luciferase reporter) |
| IC50 | ~100 nM[10] | Not Reported | Medulloblastoma spheres (Gli1 mRNA) |
Table 2: In Vivo Efficacy of Itraconazole and Vismodegib
| Cancer Model | Compound | Dosing Regimen | Efficacy |
| Medulloblastoma (allograft) | Itraconazole | 75 mg/kg, PO, bid | Significant tumor growth inhibition[10] |
| Basal Cell Carcinoma (allograft) | Itraconazole | 75 mg/kg, PO, bid | Tumor growth inhibition[10] |
| Medulloblastoma (allograft) | Vismodegib | 25-100 mg/kg, PO, qd | Tumor regression[11][12] |
| Basal Cell Carcinoma (clinical) | Vismodegib | 150 mg, PO, qd | Objective response rates of 30-43%[13][14] |
Experimental Protocols
Gli-Luciferase Reporter Assay (Shh-Light II cells)
This assay is a standard method to quantify the activity of the Hedgehog signaling pathway in response to inhibitors.
Objective: To determine the IC50 value of a test compound in inhibiting Shh-induced pathway activation.
Materials:
-
Shh-Light II cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)[15][16]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds (Itraconazole, Vismodegib) dissolved in DMSO
-
Shh-conditioned medium (from Shh-N-overexpressing 293 cells)[17]
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Shh-Light II cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[17][18]
-
Cell Starvation: Once confluent, aspirate the growth medium and replace it with low-serum medium (e.g., DMEM with 0.5% FBS) for 24 hours to reduce basal pathway activity.
-
Compound Treatment: Prepare serial dilutions of the test compounds (itraconazole or vismodegib) in low-serum medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (without inhibitor).
-
Pathway Stimulation: Add Shh-conditioned medium to all wells (except for the unstimulated control) to induce Hedgehog pathway activation.[17]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.[17][19][20]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Medulloblastoma Allograft Model
This in vivo model is used to assess the anti-tumor efficacy of Hedgehog pathway inhibitors.
Objective: To evaluate the effect of a test compound on the growth of medulloblastoma tumors in a mouse model.
Materials:
-
NOD/SCID mice (or other suitable immunocompromised strain)
-
Medulloblastoma cells (e.g., from a Ptch+/- mouse model)[1]
-
Matrigel
-
Test compounds (Itraconazole, Vismodegib) formulated for oral administration
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of medulloblastoma cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compounds (itraconazole or vismodegib) or vehicle control to the mice according to the specified dosing regimen (e.g., daily oral gavage).[10][12]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pathway markers like Gli1).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistically analyze the differences in tumor growth between the treated and control groups.
Visualizations
Hedgehog Signaling Pathway and Inhibitor Targets
Caption: Hedgehog signaling pathway and points of inhibition by itraconazole and vismodegib.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing Hedgehog pathway inhibitors in vitro and in vivo.
References
- 1. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reya-lab.org [reya-lab.org]
- 3. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 8. Hedgehog signaling pathway: A novel target for cancer therapy: Vismodegib, a promising therapeutic option in treatment of basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Medulloblastoma growth inhibition by hedgehog pathway blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of Medulloblastoma with Hedgehog Pathway Inhibitor GDC-0449 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. babraham.ac.uk [babraham.ac.uk]
- 14. For Some Skin Cancers, Targeted Drug Hits the Mark - NCI [cancer.gov]
- 15. Cellosaurus cell line Shh Light II (CVCL_2721) [cellosaurus.org]
- 16. Technology -Shh Light2 Cells [jhu.technologypublisher.com]
- 17. web.stanford.edu [web.stanford.edu]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. med.emory.edu [med.emory.edu]
- 20. m.youtube.com [m.youtube.com]
Confirming Smoothened Antagonist Specificity Through Competitive Binding Assays: A Comparative Guide
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. A key mediator of Hh signaling is the G protein-coupled receptor, Smoothened (SMO). Consequently, SMO has emerged as a prime therapeutic target for a class of inhibitors known as SMO antagonists.
This guide provides a comparative analysis of the specificity of several well-characterized SMO antagonists, with a focus on competitive binding assays to determine their binding affinity to the SMO receptor. While the initial query specified "Hedgehog IN-8," a thorough review of the scientific literature did not yield a specific inhibitor with this designation. It is possible this is a less common alias or a novel compound not yet widely reported. Therefore, this guide will focus on established SMO inhibitors to illustrate the principles of specificity confirmation.
The Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the 12-pass transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 tonically inhibits SMO, preventing its localization to the primary cilium. Upon ligand binding, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors and the expression of Hh target genes.
Figure 1: Simplified diagram of the Hedgehog signaling pathway.
Competitive Binding Assays: Determining Inhibitor Specificity
Competitive binding assays are a cornerstone in pharmacology for determining the affinity and specificity of a ligand for its receptor. In the context of Hedgehog pathway inhibitors, these assays are crucial for quantifying how strongly a SMO antagonist binds to its target.
The general principle involves a labeled ligand with known affinity for SMO (e.g., a radiolabeled or fluorescently tagged molecule like ³H-cyclopamine or BODIPY-cyclopamine) and an unlabeled test compound (the SMO antagonist being evaluated). The assay measures the ability of the unlabeled antagonist to displace the labeled ligand from the SMO receptor. A more potent antagonist will displace the labeled ligand at a lower concentration.
Experimental Workflow
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hedgehog IN-8
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of potent small molecule inhibitors like Hedgehog IN-8 is a critical component of laboratory safety and environmental stewardship. Adherence to proper disposal protocols minimizes risks to personnel and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Disposal Plan: A Step-by-Step Guide
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2]
Step 1: Waste Segregation
Proper segregation is the first and most critical step. Do not mix this compound waste with other types of waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Solid Waste: Collect pure this compound powder, contaminated weigh boats, gloves, pipette tips, and other disposable labware in a designated, leak-proof container.[1][3] A high-density polyethylene (HDPE) container is generally a suitable choice.[1]
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a separate, leak-proof, and chemically compatible container.[1] Ensure the container is securely capped.
Step 2: Container Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[4][5][6]
-
All waste containers must be clearly marked with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound ".
-
For liquid waste, list all chemical constituents and their approximate concentrations (e.g., "this compound in DMSO, 10 mM").[1]
-
Include the accumulation start date and the name and contact information of the responsible researcher.[1]
Step 3: Storage of Waste
Store all this compound waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[1][6] This area should be clearly marked, and the containers should be stored away from incompatible materials.[7] Containers must remain closed except when adding waste.[5][6]
Step 4: Disposal of Contaminated Reusable Glassware
For reusable glassware that has come into contact with this compound, a triple-rinse procedure is recommended.[1]
-
Perform the first two rinses with a suitable solvent, such as ethanol or acetone.
-
Collect these first two rinsates as hazardous liquid waste.[1]
-
The third rinse can be with water, which should also be collected as hazardous waste.[1]
Step 5: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4][5] They will work with a licensed waste disposal contractor to ensure the material is handled and disposed of in compliance with all federal, state, and local regulations.[8]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with detailed disposal data for this compound is not publicly available, the following table summarizes general best practices for the disposal of potent, research-grade small molecule inhibitors.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1] |
| Solid Waste Container | Leak-proof, chemically compatible (e.g., HDPE) | [1] |
| Liquid Waste Container | Leak-proof, chemically compatible, securely capped | [1] |
| Container Labeling | "Hazardous Waste", full chemical name, constituents, concentrations, date, contact info | [1][4] |
| Storage Location | Designated and secure Satellite Accumulation Area (SAA) | [1][6] |
| Rinsate Collection | First two solvent rinses of glassware collected as hazardous waste | [1] |
| Final Disposal Method | Licensed hazardous waste contractor via institutional EHS | [4][8] |
| Sewer Disposal | Strictly Prohibited | [2] |
Experimental Protocol: General Decontamination Procedure
In the event of a small spill of this compound powder, carefully sweep the solid material into a hazardous waste container. For liquid spills, absorb the material with a compatible absorbent pad or material. The contaminated cleaning materials must then be disposed of as solid hazardous waste.[9][10] Following the initial cleanup, the spill area should be decontaminated. A common procedure involves wiping the area with a solvent-soaked cloth (such as ethanol or acetone), followed by a soap and water wash. All materials used for decontamination must be disposed of as hazardous waste.[9] For extensive spills, evacuate the area and contact your institution's EHS department immediately.[9]
Hedgehog Signaling Pathway and Disposal Workflow
The Hedgehog signaling pathway is a crucial regulator of embryonic development and has been implicated in various cancers when aberrantly activated.[11][12] this compound is a small molecule inhibitor that targets this pathway. The proper management of such potent compounds is paramount.
Caption: A logical workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. purdue.edu [purdue.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. images.thdstatic.com [images.thdstatic.com]
- 9. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
Essential Safety and Operational Guide for Handling Hedgehog IN-8
This document provides crucial safety, handling, and disposal information for Hedgehog IN-8, a potent, cell-permeable inhibitor of the Hedgehog (Hh) signaling pathway.[1] It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.
I. Personal Protective Equipment (PPE) and Safety Precautions
While specific PPE guidelines for this compound are not detailed in available safety data sheets, the following standard laboratory precautions should be strictly adhered to when handling this and similar small molecule inhibitors.
1.1. Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Gloves should be inspected for integrity before use and changed immediately if contaminated or torn.[3][4] Avoid wearing gloves outside the laboratory to prevent cross-contamination.[2]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[4]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder form to avoid inhalation.[5]
1.2. General Safety and Handling Rules:
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Wash hands thoroughly after handling.
-
Eating, drinking, and smoking are strictly prohibited in the laboratory.
-
Ensure safety showers and eyewash stations are readily accessible.
II. Quantitative Data for this compound
The following table summarizes the key quantitative properties of this compound, also known as Hh Antagonist VIII.
| Property | Value | Source(s) |
| CAS Number | 330796-24-2 | [1][6] |
| Molecular Formula | C₂₃H₁₅ClF₄N₄O₂ | [1][6] |
| Molecular Weight | 490.8 g/mol | [1][6] |
| Purity | ≥95% by HPLC | [7] |
| IC₅₀ | 70 nM (for inhibition of Gli transcription activity) | [6][7] |
| Solubility | DMSO: 25 mg/mLDMF: 30 mg/mLEthanol: 10 mg/mLDMF:PBS (pH 7.2) (1:2): 0.3 mg/mL | [6] |
| Storage Temperature | -20°C | [1] |
III. Operational Plan: Handling and Storage
3.1. Receiving and Storage:
-
Upon receipt, store the compound at -20°C in a tightly sealed container.[1]
-
Store in a dry, well-ventilated area away from incompatible materials.
3.2. Preparation of Stock Solutions:
-
Due to its limited aqueous solubility, this compound is typically dissolved in an organic solvent such as DMSO to prepare a concentrated stock solution.
-
Following reconstitution, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Stock solutions are stable for up to 3 months when stored at -20°C.[7]
3.3. Experimental Workflow for Cell-Based Assays:
The following provides a general workflow for utilizing this compound in a cell-based assay to assess its inhibitory effects on the Hedgehog signaling pathway.
IV. Experimental Protocol: Inhibition of Hedgehog Signaling in Uveal Melanoma Cells
The following protocol is adapted from a study investigating the effects of Hedgehog pathway inhibition on uveal melanoma cells and can serve as a template for experiments with this compound.[8]
4.1. Cell Culture:
-
Culture human uveal melanoma cell lines in an appropriate growth medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
4.2. Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Add the this compound containing medium to the experimental cell cultures. A vehicle control (DMSO only) should be run in parallel.
-
Incubate the cells for the desired time period (e.g., 72 hours).[8]
4.3. Analysis of Gene Expression by qRT-PCR:
-
Following incubation, harvest the cells and isolate total RNA using a suitable reagent (e.g., Trizol).[8]
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for Hedgehog pathway target genes (e.g., GLI1, PTCH1).
-
Analyze the relative gene expression levels, normalizing to a housekeeping gene, to determine the effect of this compound on pathway activity.
V. Hedgehog Signaling Pathway
This compound is an inhibitor of the Hedgehog signaling pathway. This pathway is crucial during embryonic development and can be aberrantly activated in various cancers.[9][10] this compound functions by inhibiting the transcriptional activity of Gli family proteins, which are the final effectors of the pathway.[6]
VI. Disposal Plan
As a hazardous chemical, this compound and any materials contaminated with it must be disposed of following institutional and local regulations for hazardous waste.
6.1. Waste Collection:
-
Solid Waste: Collect solid waste, including contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Given its solubility in flammable solvents like DMSO and ethanol, this waste should be treated as flammable chemical waste.
6.2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]-urea".
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from drains and incompatible materials until collection by environmental health and safety personnel.
6.3. Spill Management:
-
In case of a spill, evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE, including respiratory protection if dealing with a powder spill.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
References
- 1. agscientific.com [agscientific.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. ethz.ch [ethz.ch]
- 6. caymanchem.com [caymanchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Effects of inhibition of hedgehog signaling on cell growth and migration of uveal melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
